CNX-2006

Catalog No.
S547929
CAS No.
M.F
C26H27F4N7O2
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-2006

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

The exact mass of the compound N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is 545.21624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical characteristics of CNX-2006.

Property Description
Mechanism Irreversible, covalent binding [1] [2]
Primary Target Mutant EGFR (including activating mutations L858R, exon 19 deletions, and resistance mutation T790M) [3] [1] [2]
Key Selectivity Spares wild-type EGFR [4] [2]
Reported Potency (IC₅₀) < 20 nM for mutant EGFR [3] [1]

This compound is structurally related to the clinical compound rociletinib (CO-1686) and acts as a covalent inhibitor by binding to the conserved Cys797 residue within the kinase domain of EGFR [5] [2]. Its primary advantage is high selectivity for mutant forms of EGFR over the wild-type receptor, which was a major limitation of earlier-generation inhibitors [4] [2].

Biological Activity and Potency Data

This compound demonstrates potent activity across various in vitro and in vivo models. The following table consolidates the key experimental findings.

Assay Type Model / Cell Line Key Finding Reference
In Vitro Kinase Assay Recombinant EGFR kinases High selectivity for mutant EGFR (L858R/T790M) over wild-type [2].
Cell Proliferation (GI₅₀) NCI-H1975 (L858R/T790M) 3 - 72 nM [2]
PC9GR4 (Del19/T790M) ~61 nM (phosphorylation IC₅₀) [2]
HCC827 (Del19) 55 - 104 nM (phosphorylation IC₅₀) [2]
In Vivo Efficacy NCI-H1975 xenograft in nude mice Tumor growth reduction at 25 mg/kg (i.p.) [3] [1] [6]
Activity on Rare Mutations Engineered Cell Lines Potent against G719S, L861Q, T854A; inactive against exon 20 insertions [6] [2]

In addition to the data in the table:

  • This compound effectively induces apoptosis in NCI-H1975 cells, as evidenced by increased Annexin V staining and loss of mitochondrial membrane potential [2].
  • It retains potency against a range of rare EGFR mutations, though it shows no activity against the exon 20 insertion mutation (H773-V774insH) [6] [2].

Detailed Experimental Protocols

To help you replicate or understand the key studies, here are the methodologies cited in the research.

1. Growth Inhibition Assay [5] [2]

  • Cell Seeding: Plate human EGFR-mutant lung adenocarcinoma cells (e.g., 3 × 10³ cells/well) in 96-well plates with RPMI-1640 medium supplemented with 10% FBS.
  • Drug Treatment: After 24 hours, add serial dilutions of this compound and incubate for an additional 72 hours.
  • Viability Measurement: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate plates at 37°C for 2-4 hours and measure the absorbance at 450 nm.
  • Data Analysis: Calculate percent growth relative to DMSO-treated control wells. Perform experiments in triplicate.

2. Immunoblotting for EGFR Signaling [1] [5]

  • Cell Treatment: Treat cells (e.g., HCC827, NCI-H1975) with various concentrations of this compound for a defined period (typically 2-6 hours).
  • Cell Lysis: Rinse cells with PBS and lyse using NP-40 or SDS lysis buffer.
  • Protein Analysis: Separate 20 μg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Probing: Block membrane and incubate overnight with primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK). Use anti-total protein and GAPDH/β-actin antibodies as loading controls.
  • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence substrate for detection.

3. In Vivo Xenograft Study [3] [1] [6]

  • Animal Model: Use nude mice bearing subcutaneous NCI-H1975 tumors (harboring EGFR L858R/T790M).
  • Formulation: Prepare this compound in 5% DMSO, 15% Solutol HS-15, and 80% PBS.
  • Dosage and Administration: Administer 25 mg/kg via intraperitoneal (i.p.) injection.
  • Endpoint: Monitor tumor volume over time to assess efficacy.

Mechanisms of Acquired Resistance

Research using this compound has revealed novel resistance mechanisms to third-generation EGFR inhibitors. The following diagram illustrates two key pathways identified.

G cluster_path1 Pathway 1: Oncogene Swap cluster_path2 Pathway 2: NF-κB Activation CNX2006 This compound Treatment Resistance Acquired Resistance CNX2006->Resistance MET_Amp MET Amplification Resistance->MET_Amp NFkB_Act NF-κB Pathway Activation Resistance->NFkB_Act EGFR_Loss Loss of mutant EGFR (including T790M) MET_Amp->EGFR_Loss MET_Dependence MET-Driven Dependence EGFR_Loss->MET_Dependence Bypass Bypass Survival Signaling NFkB_Act->Bypass

Two primary resistance mechanisms to this compound have been characterized [5] [4] [2]:

  • Oncogene Swap: Some resistant cells exhibit a complete shift from EGFR to MET amplification for survival, simultaneously losing the original amplified EGFR mutant allele. In these cases, resistance can be overcome with MET inhibitors alone [5].
  • NF-κB Pathway Activation: Resistant cells can activate the NF-κB pathway, which replaces oncogenic EGFR signaling. These cells become dependent on NF-κB for survival and show increased sensitivity to its pharmacological inhibition [4] [2].

Application in Research

For researchers, this compound serves as a critical tool compound for:

  • Studying Resistance Mechanisms: Preclinically modeling how cancer cells bypass highly specific EGFR inhibition [5] [2].
  • Developing Combination Therapies: Informing rational drug combinations, such as with MET or NF-κB pathway inhibitors, to prevent or overcome resistance [5] [4].
  • Understanding Selectivity: Providing a benchmark for mutant-selective EGFR inhibition, helping guide the design of safer, next-generation therapeutics [2].

References

CNX-2006 EGFR inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

The following tables summarize key experimental findings and methodologies from preclinical studies on CNX-2006.

Table 2: In Vitro Efficacy in Cell-Based Assays

Assay Type Cell Lines / Models Key Findings Reference Protocol
Cell Growth Inhibition (GI50) NCI-H1975 (L858R/T790M), PC9GR4 (T790M pos.) GI50 values in the low nanomolar range (3-61 nM) [1] [2]. Cells treated with drugs in standard growth inhibition assays [3] [4].
EGFR Phosphorylation Inhibition HCC827, PC9, NCI-H1975 IC50 of 46-104 nM after 2-hour treatment [1] [2]. Cells treated with inhibitor for 1-6 hours; lysates analyzed by immunoblotting [5] [4].
Activity Against Rare Mutations Engineered cells with G719S, L861Q, T854A, exon 19 ins. Showed activity against most rare mutants, but not exon 20 insertion (H773-V774HVdup) [5] [1]. Mutant EGFRs transiently transfected into 293 cells; inhibition analyzed via immunoblotting [3].
Apoptosis Induction NCI-H1975 ~16% apoptosis induction after 24-hour treatment [1]. Measured by Annexin V staining and reduction in mitochondrial membrane potential [1].
3D Tumor Spheroid Reduction NCI-H1975 ~40% reduction in spheroid volume after 96-hour treatment with 1 μM this compound [1]. Tumor spheres derived from H1975 cells treated and volume measured [5].

Table 3: In Vivo Efficacy

Model Formulation & Dosage Administration Key Outcome
H1975 Xenograft (EGFR L858R/T790M) 25 mg/kg in 5% DMSO, 15% Solutol HS15, 85% PBS [3] Intraperitoneal (i.p.) [3] [6] Effective tumor growth inhibition [3] [6] [4].

Mechanism of Action and Resistance

This compound is a structural analog of CO-1686 (rociletinib) [1] [6] [2]. Its mechanism and emerging resistance pathways can be visualized as follows:

g CNX2006 This compound Cys797 Covalent Bond with Cys797 CNX2006->Cys797 EGFR_Mutant Mutant EGFR (L858R/T790M, etc.) Downstream Inhibition of Downstream Signaling (MAPK, PI3K/AKT) EGFR_Mutant->Downstream Cys797->EGFR_Mutant Targets Apoptosis Cell Growth Inhibition & Apoptosis Downstream->Apoptosis Resistance Acquired Resistance (Adaptive) Apoptosis->Resistance NFKB NF-κB Pathway Activation Resistance->NFKB EMT EMT & MMP9 Overexpression Resistance->EMT

This compound mechanism and resistance pathways.

  • Irreversible Binding: this compound covalently binds to the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [2].
  • Downstream Signaling: Effective inhibition blocks key downstream signaling pathways, including MAPK and PI3K/AKT, resulting in cell growth arrest and apoptosis in mutant EGFR-dependent NSCLC cells [1].
  • Resistance Mechanism: A primary identified mechanism of acquired resistance to this compound is activation of the NF-κB signaling pathway, which can replace the oncogenic EGFR signaling. Resistant cells also show features of epithelial-mesenchymal transition (EMT) and increased expression of MMP9 [1] [3] [2].

Meaning and Implications

This compound represents a significant proof-of-concept in the evolution of EGFR TKIs. Its mutant-selective profile was designed to improve efficacy against T790M-mediated resistance while minimizing dose-limiting toxicities (like skin rash and diarrhea) associated with wild-type EGFR inhibition [7] [8].

The discovery that NF-κB activation can drive resistance to a potent mutant-selective TKI highlighted a potential bypass track signaling mechanism. This suggests that combining future mutant-selective EGFR inhibitors with NF-κB pathway inhibitors could be a promising therapeutic strategy to delay or overcome resistance [1] [2] [9].

References

Chemical & Biochemical Profile of CNX-2006

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and activity data for CNX-2006.

Property Specification
CAS Number 1375465-09-0 [1] [2]
Molecular Formula C₂₆H₂₇F₄N₇O₂ [1] [2]
Molecular Weight 545.53 g/mol [1] [2]
Description Novel irreversible mutant-selective EGFR inhibitor [1]
Primary Target (IC₅₀) EGFR mutant isoforms: < 20 nM [1]
Key Mutations Targeted T790M, L858R/T790M, G719S, L861Q [2]
Selectivity Very weak inhibition of wild-type EGFR [1] [2]

Biological Activity & Experimental Data

The following table details the key experimental findings and protocols from pre-clinical studies.

Aspect Findings & Protocols

| In Vitro Activity | • Potently suppresses growth of EGFR-T790M cells (up to 1000x selectivity over EGFR-WT) [2]. • Inhibits EGFR phosphorylation in T790M mutant cells at IC₅₀ < 20 nM after 1-hour exposure [2]. • Reduces volume of tumor spheres formed from H1975 cells [2]. | | In Vivo Efficacy | • Shows efficacy in H1975 (EGFR L858R/T790M) xenograft models in nude mice [1] [2]. | | Resistance Modeling | • In vitro models show chronic, escalating exposure does not promote T790M-mediated resistance in PC-9 or HCC827 cells [2]. • Resistant cells (HCC827CNXR) can exhibit MET amplification; some subclones experience "oncogene swap" where EGFR mutant allele is lost and MET becomes primary driver [3]. | | Key Experimental Protocols | | | Growth Inhibition Assay [1] [2] | Human EGFR mutant lung adenocarcinoma cell lines are treated with drugs in standard growth inhibition assays. Cell viability is often measured using colorimetric methods like Cell Counting Kit-8 after 72 hours of drug exposure. | | Western Blot Analysis [1] | Cells (with endogenous or transfected mutant EGFRs) are treated with inhibitors for 6 hours. Lysates are then analyzed via immunoblotting to assess inhibition of EGFR phosphorylation and downstream signaling pathways. | | In Vivo Dosing [1] | Model: Nude mice with H1975 xenografts. Formulation: 5% DMSO, 15% Solutol HS15 in PBS. Dosage & Route: 25 mg/kg, administered intraperitoneally (i.p.). |

Mechanism and Resistance Pathways

This diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in research.

G Mutant_EGFR Mutant EGFR (e.g., T790M, L858R) EGFR_Signaling Proliferation & Survival Signals Mutant_EGFR->EGFR_Signaling Activates CNX2006 This compound CNX2006->Mutant_EGFR Irreversibly Inhibits Apoptosis Tumor Cell Death CNX2006->Apoptosis Leads to MET_Amplification MET Amplification (Resistance Mechanism) MET_Amplification->EGFR_Signaling Bypass Activation Oncogene_Swap Oncogene Swap (EGFR loss, MET gain) Oncogene_Swap->EGFR_Signaling Sustains via MET

This compound covalently binds to Cys797 in the kinase domain of mutant EGFR, blocking oncogenic signaling and leading to tumor cell death [4] [1]. A key finding from resistance studies is "oncogene swap," where cancer cells, under drug pressure, lose the amplified mutant EGFR allele and acquire MET amplification as a new primary driver, making them sensitive to MET inhibitors alone [3].

Research Implications

This compound represents the class of third-generation EGFR inhibitors designed to overcome T790M-mediated resistance. Its high selectivity may improve the therapeutic window by reducing toxicity against wild-type EGFR [4]. The phenomenon of oncogene swap to MET highlights that resistance can involve complete dependency shifts, suggesting the need for repeated biomarker testing and combination therapy strategies [3].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 is structurally related to the investigational drug CO-1686 (rociletinib) and functions as an irreversible EGFR inhibitor [1] [2]. It was designed to covalently bind to the cysteine residue at position 797 (Cys797) within the kinase domain of EGFR [1]. Its key characteristic is high selectivity for mutant forms of EGFR (including sensitizing mutations L858R, exon 19 deletions, and the resistance mutation T790M) over the wild-type (WT) receptor [1] [3].

  • Target Kinase Selectivity: In a panel of 62 recombinant kinases, 1 µM this compound achieved >50% inhibition of 11 kinases [1]. The table below summarizes its primary kinase targets.
Kinase Target Inhibition at 1 µM this compound (Approximate) Key Context
EGFR-L858R/T790M ~96% Primary target; high potency [1]
WT-EGFR >50% Significant inhibition only at much higher concentrations than for mutant EGFR [1] [3]
ErbB2, ErbB4, BLK >50% Kinases with analogous cysteine residues [1]
Chk2 >50% Cell cycle checkpoint kinase; an exception among the primarily EGFR-related targets [1]

Preclinical Efficacy and Selectivity Data

The antitumor activity of this compound was evaluated across a panel of NSCLC cell lines and in vivo mouse models [1].

  • In Vitro Antiproliferative Activity: The following table shows the growth inhibition (GI50) of this compound compared to other TKIs in selected cell lines [1].
Cell Line EGFR Status This compound GI50 (nM) CO-1686 GI50 (nM) Gefitinib GI50 (nM)
PC9GR4 Exon 19 del/T790M 61 69 11,900
NCI-H1975 L858R/T790M 46 51 12,000
PC9DR1 T790M (amplified) 8 14 2,300
HCC-827 Exon 19 del 55 98 8
A549 WT / KRAS Mutant 2,700 1,200 8,000
  • In Vivo Efficacy: In a mouse xenograft model using NCI-H1975 cells (L858R/T790M), this compound administration (dose not specified in search results) caused a drastic reduction in tumor growth. Tumor regression was sustained during treatment, and rapid regrowth occurred after drug withdrawal, confirming target dependency [3].
  • Induction of Apoptosis: In NCI-H1975 cells, this compound treatment induced mitochondrial depolarization and Annexin V staining, demonstrating that its mechanism of growth inhibition includes the induction of apoptosis [1].

Acquired Resistance to this compound

A key finding from the research was the identification of NF-κB pathway activation as a primary mechanism of acquired resistance to this compound [1] [3].

  • Resistance Model: this compound-resistant cell lines (e.g., derived from NCI-H1975) were developed by continuous exposure to increasing doses of the drug. These cells showed a 60-fold decrease in drug sensitivity but no secondary mutations in EGFR, KRAS, or BRAF [3].
  • Central Role of NF-κB: Kinase activity profiling revealed that 17 of 24 significantly altered kinases in resistant cells were linked to the NF-κB pathway [3]. Resistant cells exhibited overexpression and constitutive activation of NF-κB1 (p105/p50), which replaced oncogenic EGFR signaling for survival. Genetic or pharmacological inhibition of NF-κB selectively reduced the viability of resistant cells [1] [3].

The diagram below illustrates the transition from drug sensitivity to NF-κB-driven resistance.

G Sensitive This compound Sensitive State EGFR Mutant EGFR (L858R/T790M) Sensitive->EGFR this compound Inhibits Resistant This compound Resistant State Sensitive->Resistant Acquired Resistance Apoptosis Induced Apoptosis EGFR->Apoptosis Leads to NFkB NF-κB Pathway (Constitutively Active) Resistant->NFkB Bypasses EGFR Inhibition Survival Cell Survival NFkB->Survival Drives

NF-κB activation drives acquired resistance to this compound, replacing mutant EGFR signaling to promote cell survival [1] [3].

Key Experimental Protocols

The core methodologies from the cited studies are summarized below [1].

  • In Vitro Kinase Inhibition Assay
    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on EGFR phosphorylation.
    • Procedure:
      • Treat NSCLC cell lines (e.g., NCI-H1975, PC9, HCC-827) with a concentration range of this compound for 2 hours.
      • Lyse cells and extract proteins.
      • Perform Western blot analysis using specific anti-phospho-EGFR (Tyr1068) and total EGFR antibodies.
      • Quantify band intensity and calculate IC50 values.
  • Kinase Selectivity Profiling (HotSpot Assay)
    • Objective: To evaluate the selectivity of this compound across a broad panel of kinases.
    • Procedure:
      • Incubate 62 recombinant protein kinases with 1 µM this compound.
      • Measure residual kinase activity using a radiometric assay that quantifies the incorporation of γ-33P-ATP into a substrate.
      • Define significant inhibition as >50% reduction in activity compared to a DMSO control.
  • Generation of this compound-Resistant Cells
    • Objective: To create a model for studying acquired resistance.
    • Procedure:
      • Culture a this compound-sensitive cell line (e.g., NCI-H1975) and continuously expose it to increasing concentrations of this compound over several months.
      • Maintain cells in a concentration that initially causes ~50% growth inhibition.
      • Confirm resistance by comparing the GI50 of the resistant line to the parental line.
  • Analysis of NF-κB Pathway Activation
    • Objective: To identify and confirm the mechanism of acquired resistance.
    • Procedure:
      • Kinase Substrate Peptide Array: Analyze lysates from resistant and parental cells to profile the activity of multiple kinases.
      • Western Blot: Assess protein expression and phosphorylation of NF-κB pathway components (e.g., p105, p50, p65, IκBα).
      • Genetic Knockdown: Transfect resistant cells with siRNA targeting NF-κB1 (p105/p50) and measure cell viability 72-96 hours later.
      • Pharmacologic Inhibition: Treat resistant cells with NF-κB pathway inhibitors (e.g., BAY11-7082) alone and in combination with this compound to assess synergistic effects on viability.

Research Implications and Future Directions

The preclinical data on this compound provides a critical proof-of-concept for mutant-selective EGFR inhibition. The finding that NF-κB activation can bypass this potent and selective inhibition reveals a key adaptive resistance mechanism in NSCLC [1] [3]. This suggests that for patients who develop resistance to third-generation EGFR TKIs, co-inhibition of the NF-κB pathway could be a promising therapeutic strategy. The synergism observed between this compound and NF-κB pathway inhibitors in resistant cell models provides a strong rationale for exploring such combination therapies [3].

It is important to note that this compound appears to have remained a preclinical tool compound. The related drug, osimertinib (AZD9291), successfully progressed through clinical development and is now a standard of care, likely addressing the same clinical need [4] [5]. However, the mechanistic insights from this compound research remain highly valuable for understanding and overcoming resistance to this class of drugs.

References

CNX-2006: Mechanism and NF-κB Resistance

Author: Smolecule Technical Support Team. Date: February 2026

To visualize the core mechanism of CNX-2006 and the identified resistance pathway, review the following diagrams.

Diagram 1: this compound selectively inhibits mutant EGFR signaling, inducing apoptosis [1] [2] [3].

g Figure 2: NF-κB activation drives acquired resistance to this compound Persistent_Inhibition Persistent EGFR inhibition by this compound NFkB_Activation NF-κB Pathway Activation Persistent_Inhibition->NFkB_Activation Induces Bypass_Signaling Bypass Survival Signaling NFkB_Activation->Bypass_Signaling Replaces Oncogenic Drive Resistant_Cell Resistant Cell Proliferation Bypass_Signaling->Resistant_Cell

Diagram 2: NF-κB activation drives acquired resistance to this compound [1] [2] [3].

Quantitative Efficacy and Selectivity

This compound shows high potency against EGFR-T790M mutant cells with minimal effect on wild-type EGFR [2] [3].

Table 1: this compound Inhibits EGFR Phosphorylation (2-hour treatment IC₅₀) [2] [3]

Cell Model EGFR Mutation Status This compound IC₅₀ (nM)
PC9 Exon 19 deletion (Activating) 55 - 104
HCC-827 Exon 19 deletion (Activating) 55 - 104
NCI-H1975 L858R/T790M ~46
PC9GR4 Exon 19 del/T790M ~61

Table 2: Anti-proliferative Activity (GI₅₀) in NSCLC Cell Lines [3]

Cell Line EGFR Status This compound GI₅₀ (μM) Gefitinib GI₅₀ (μM)
PC9DR1 T790M (amplified) ~0.003 ~0.87
A549 Wild-type 2.7 8.0
NCI-H1975 L858R/T790M Data not shown in excerpt Data not shown in excerpt

Experimental Evidence and Protocols

Key experiments from the research validate this compound's activity and the NF-κB resistance role.

Kinase Assay for Selectivity [2] [3]: The selectivity of this compound was tested against a panel of 62 recombinant protein kinases using a radiometric assay. A concentration of 1 μM this compound inhibited EGFR-L858R/T790M by ~96%, with only 10 other kinases showing >50% inhibition.

Cell-Based Phosphorylation Assay [2] [3]: NSCLC cell lines were treated with serial dilutions of this compound for 2 hours. Cell lysates were then analyzed by western blot using phospho-specific EGFR antibodies to determine the IC₅₀ for EGFR phosphorylation inhibition.

Apoptosis Assay [3]: NCI-H1975 cells were treated with this compound for 24 hours. Apoptosis was measured using Annexin V staining (to detect loss of membrane integrity) and DiOC6 staining (to measure reduction in mitochondrial membrane potential), showing ~16% induction of apoptosis.

NF-κB Role Validation [1] [2] [3]: In this compound-resistant cells, genetic (e.g., siRNA) or pharmacologic inhibition of NF-κB was sufficient to reduce cell viability. This demonstrates that resistant cells become dependent on the NF-κB pathway for survival.

Research Implications and Future Directions

The finding that NF-κB activation can replace oncogenic EGFR signaling provides a crucial insight for developing sequential therapies [1] [2]. Combining NF-κB pathway inhibitors with mutant-selective EGFR-TKIs is a promising therapeutic strategy for patients who develop resistance.

References

CNX-2006 selective inhibition vs wild-type EGFR

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

CNX-2006 is a novel, irreversible EGFR inhibitor that forms a covalent bond with the Cys797 residue in the EGFR kinase domain. It was specifically designed to be mutant-selective, potently inhibiting EGFR with activating mutations (like L858R, exon 19 deletions) and the secondary T790M mutation, while largely sparing the wild-type (WT) EGFR [1] [2] [3].

The diagram below illustrates the core mechanism of action and the primary resistance pathways identified in the search results.

architecture CNX2006 This compound Cys797 Covalent Bond with Cys797 CNX2006->Cys797 WT_EGFR Wild-Type EGFR CNX2006->WT_EGFR Minimal Effect MutantEGFR Mutant EGFR (e.g., L858R/T790M) SignalingInhibition Proliferation & Survival Signaling Inhibition MutantEGFR->SignalingInhibition NFkB_Pathway NF-κB Pathway Activation MutantEGFR->NFkB_Pathway Resistance Path MET_Amplification MET Amplification (Oncogene Swap) MutantEGFR->MET_Amplification Resistance Path Cys797->MutantEGFR Irreversible Inhibition WT_EGFR->SignalingInhibition Apoptosis Induction of Apoptosis SignalingInhibition->Apoptosis Resistance Acquired Resistance NFkB_Pathway->Resistance MET_Amplification->Resistance

Quantitative Data on Selectivity and Efficacy

The selectivity of this compound is demonstrated through its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values across various EGFR contexts.

Table 1: Biochemical and Cellular Potency (IC50) of this compound [1] [2] [4]

EGFR Context Cell Line / Assay Approximate IC50 (nM) Key Finding
Activating Mutant (L858R) HCC827 55 - 104 Potent inhibition of signaling.
T790M Mutant NCI-H1975 (L858R/T790M) ~46 Highly potent inhibition at low nanomolar concentrations.
T790M Mutant PC9GR4 (Del19/T790M) ~61 Highly potent inhibition at low nanomolar concentrations.
Wild-Type Various >1000 Significant selectivity (10-fold+) over wild-type EGFR.

Table 2: Anti-Proliferative Activity (GI50) in NSCLC Cell Lines [1]

EGFR Status Cell Line Example This compound GI50 (μM) Gefitinib GI50 (μM) Selectivity Fold-Change
Mutant (T790M) PC9DR1 0.003 - 0.072 0.8 - 8.7 Up to 290x more potent than Gefitinib
Wild-Type A549 2.7 8.0 ~3x more potent, but high nanomolar range

Experimental Models of Acquired Resistance

Prolonged this compound treatment can lead to acquired resistance. Key resistance mechanisms identified in preclinical models include NF-κB pathway activation and MET amplification, sometimes accompanied by loss of the original mutant EGFR allele ("oncogene swap") [1] [5].

Table 3: Characterized Resistance Mechanisms to this compound

Resistance Mechanism Experimental Model Key Molecular Features Potential Therapeutic Strategy

| NF-κB Pathway Activation [1] | Isogenic NCI-H1975 resistant cells | • No secondary EGFR mutations • Constitutive NF-κB activation • Signs of EMT | Combination with NF-κB pathway inhibitors | | MET Amplification [5] | Resistant HCC827EPR subclones | • Two distinct patterns:

  • Retained T790M with MET amp (bypass)
  • Loss of T790M, MET amp ("oncogene swap") | Combination with MET-TKI or MET-TKI alone |

Key Experimental Protocols

The following methodologies are critical for evaluating this compound activity and resistance mechanisms.

Growth Inhibition and Cell Viability Assays (GI50)
  • Purpose: To determine the compound's anti-proliferative effect.
  • Typical Protocol:
    • Seed human NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975) in 96-well plates (~3,000 cells/well) [1] [5].
    • After 24 hours, add this compound over a range of concentrations (e.g., 1 nM to 10 μM) [1].
    • Incubate for 72 hours.
    • Measure cell viability using a colorimetric assay like Cell Counting Kit-8 (CCK-8) [5].
    • Calculate GI50 values relative to DMSO-treated control cells [1].
Immunoblotting (Western Blot) for Signaling Inhibition
  • Purpose: To assess the inhibition of EGFR phosphorylation and downstream pathways.
  • Typical Protocol:
    • Culture cells until subconfluency and treat with this compound (e.g., at IC50 or multiple concentrations) for a defined period (e.g., 2-6 hours) [1] [2].
    • Rinse cells with PBS and lyse using SDS or NP-40 buffer [1] [5].
    • Resolve ~20 μg of total protein by SDS-PAGE and transfer to a PVDF membrane [5].
    • Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, p-ERK, and a loading control (e.g., GAPDH, actin) [1] [5].
    • This compound efficacy is confirmed by a strong reduction in p-EGFR and its downstream signals in mutant, but not wild-type, cells [1] [3].
In Vivo Efficacy Studies
  • Purpose: To evaluate the compound's efficacy and selectivity in a live model.
  • Typical Protocol:
    • Establish xenografts by subcutaneously injecting mutant EGFR cancer cells (e.g., NCI-H1975) into immunocompromised mice [1] [2].
    • Once tumors reach a predetermined volume, randomize mice into treatment and control groups.
    • Administer this compound via intraperitoneal (i.p.) injection at a typical dose of 25 mg/kg [2] [4].
    • Monitor tumor volume and body weight regularly.
    • Results typically show significant tumor regression in this compound treated groups compared to controls, with minimal impact on mouse body weight, indicating selectivity [1] [3].

References

Application Notes & Experimental Protocols for CNX-2006

Author: Smolecule Technical Support Team. Date: February 2026

Introduction CNX-2006 is a covalent, irreversible, and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor with potential antitumor activity. It is structurally similar to the clinical candidate CO-1686 (Rociletinib). Its potency is particularly notable against the EGFR T790M mutation, a common cause of resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) [1]. The following protocols are compiled from data provided by a commercial supplier, which cites original research [1].

Biological Activity Summary

This compound demonstrates high potency and selectivity for mutant forms of EGFR. The table below summarizes key quantitative data from in vitro studies [1].

Table 1: Summary of this compound In Vitro Biological Activity

Assay Target Description Result (IC₅₀) Cell Line / Context
Enzyme Activity EGFR T790M inhibition 20 nM Biochemical Assay
Enzyme Activity EGFR L858R/T790M inhibition IC₅₀ < 20 nM Cell-based (1-hour drug exposure)
Cellular Efficacy Growth suppression Up to 1000x more potent vs. wild-type EGFR EGFR-T790M mutant cells vs. wild-type
Tumor Sphere Assay Reduction in tumor sphere volume Significant reduction H1975 cell-derived tumor spheres
Detailed In Vitro Protocols

1. Enzyme Assay Protocol [1]

  • Objective: To evaluate the direct inhibitory effect of this compound on mutant EGFR enzymes.
  • Materials:
    • Purified mutant EGFR enzymes.
    • Appropriate reaction buffers and ATP.
    • This compound dissolved in DMSO.
  • Procedure:
    • Prepare serial dilutions of this compound in DMSO.
    • Incubate the mutant EGFR enzymes with the compound dilutions in the presence of ATP and substrate.
    • After a standard incubation period, measure the remaining kinase activity using a suitable detection method (e.g., fluorescence, radioactivity).
    • Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

2. Cell-Based Growth Inhibition & Signaling Assay [1]

  • Objective: To assess the inhibition of EGFR signaling and cell growth in human lung adenocarcinoma cell lines.
  • Materials:
    • Cell lines: 293 cells (for transfected mutants), H1975 (endogenously expresses EGFR L858R/T790M), and other relevant EGFR mutant lines.
    • This compound stock solution in DMSO.
    • Cell culture reagents and lysis buffers.
    • Antibodies for immunoblotting (e.g., anti-phospho-EGFR, anti-total EGFR).
  • Procedure:
    • Culture cells under standard conditions.
    • Treat cells with varying concentrations of this compound. The supplier's data indicates that inhibition can be observed after 6 hours of treatment for immunoblotting analysis.
    • For growth inhibition assays, expose cells to the drug for a longer duration (e.g., 72-96 hours) and measure viability using standard assays (e.g., MTT, CellTiter-Glo).
    • For signaling analysis, after 6 hours of inhibitor treatment, harvest the cells and extract proteins.
    • Perform immunoblotting on the lysates to analyze the levels of phosphorylated and total EGFR.

3. Tumor Sphere Formation Assay [2] [1]

  • Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer cells in a 3D culture model.
  • Materials:
    • H1975 cell line.
    • Low-attachment plates.
    • Serum-free medium supplemented with growth factors (e.g., B27, EGF, bFGF).
  • Procedure:
    • Seed H1975 cells in low-attachment plates with sphere-forming medium.
    • Treat the cells with this compound.
    • Culture the cells for several days, refreshing the medium and compound as needed.
    • Measure the resulting tumor sphere volume or count the number of spheres formed. The cited data shows this compound greatly decreases the volume of these tumor spheres [1].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of this compound and the workflow for the key cell-based assay.

Diagram 1: this compound Inhibits Mutant EGFR Signaling This diagram outlines the simplified signaling pathway targeted by this compound, based on its known specificity [1].

Mutant_EGFR Mutant EGFR (L858R/T790M) ProSurvival Pro-Survival & Growth Signals Mutant_EGFR->ProSurvival Inhibited_Path Inhibited Signaling Mutant_EGFR->Inhibited_Path  Leads to CellGrowth Uncontrolled Cell Growth ProSurvival->CellGrowth CNX2006 This compound CNX2006->Mutant_EGFR  Inhibits Inhibited_Path->CellGrowth  Suppresses

Diagram 2: Cell-Based Assay Workflow This flowchart details the key steps for the cell-based growth inhibition and immunoblotting protocol [1].

Start Culture NSCLC Cell Lines (H1975, 293, etc.) A Seed cells in culture plates Start->A B Treat with this compound (Dose range, 6 hours for WB) A->B C Harvest Cells B->C D Lyse Cells & Extract Protein C->D E Perform Immunoblotting D->E F Analyze Phospho-EGFR and Total EGFR E->F

Important Notes for Researchers

  • Source Limitation: The information presented comes from a single commercial supplier's website [1] and not from a peer-reviewed primary publication. The original research articles cited by the supplier were not accessible in this search.
  • Protocol Gaps: The provided protocols lack finer details commonly required for replication, such as specific buffer compositions, antibody catalog numbers, exact cell seeding densities, and the full methodology for the growth inhibition assays.
  • Verification Required: It is strongly recommended that researchers consult the original literature (which could not be retrieved here) to validate these methods and obtain complete experimental details before beginning laboratory work.

References

Available Information on CNX-2006

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of CNX-2006 based on the identified preclinical study [1].

Aspect Description
Compound Name This compound
Class Novel irreversible EGFR tyrosine kinase inhibitor (TKI); structural analog of CO-1686 (Rociletinib) [1].
Primary Target Mutant EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) [1].
Key Characteristic Mutant-selective, showing minimal inhibitory effect on wild-type EGFR at concentrations effective against mutant forms [1].
Reported Assay Context Evaluated across a panel of 23 NSCLC cell lines; activity expressed as GI50 (50% growth inhibition concentration), which ranged from 3 nM to 8000 nM [1].
Mechanism Covalently binds to Cys797 residue in the EGFR kinase domain [1].

Suggested Protocol Design for Growth Inhibition Assays

In the absence of a published protocol for this compound, you can adapt standard colorimetric assays commonly used in oncology research for compound screening. The cited study does not specify the exact method used but mentions the "GI50" value [1], which is a standard output of such assays.

A typical workflow is outlined below:

A 1. Cell Line Selection B 2. Cell Seeding & Pre-incubation A->B C 3. Compound Treatment B->C D 4. Incubation Period C->D E 5. Viability Assay D->E F 6. Data Analysis E->F

Detailed Methodology

The following steps provide a general framework for a growth inhibition assay, which can be tailored for this compound.

  • Cell Line Selection:

    • Sensitive Lines: Use NSCLC cell lines harboring EGFR mutations against which this compound was designed to be active. The study specifically mentions:
      • NCI-H1975: Harbors the L858R/T790M double mutation [1].
      • PC9GR4: A gefitinib-resistant line derived from PC9 (exon 19 deletion) that also possesses the T790M mutation [1].
    • Control Lines: Include cell lines with wild-type EGFR to confirm the compound's mutant selectivity [1].
  • Cell Seeding and Pre-incubation:

    • Harvest cells in the logarithmic growth phase.
    • Seed cells into 96-well plates at a density optimized for each cell line (e.g., 3,000-10,000 cells per well) in full growth medium.
    • Pre-incubate plates for 12-24 hours at 37°C and 5% CO₂ to allow cells to resume logarithmic growth.
  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO or culture medium. The study tested this compound across a range of concentrations (e.g., from low nanomolar to micromolar) to generate a full dose-response curve [1].
    • Add the compound to the wells. Include a vehicle control (e.g., DMSO at the same concentration as in treated wells) and a blank control (medium only).
    • Each concentration and control should be tested in multiple replicates (e.g., n=3-6).
  • Incubation Period:

    • Incubate the treated plates for a predetermined period. The specific duration used in the this compound study is not stated, but 72 hours is a standard duration for such assays in the field.
  • Cell Viability Assessment:

    • After incubation, measure cell viability or proliferation.
    • While the specific assay used for this compound is not mentioned, common methods include:
      • Water-soluble tetrazolium salt (WST) assays like WST-1 [2].
      • ATP-quantification assays like CellTiter-Glo [3].
    • Follow the manufacturer's protocol for the chosen assay kit.
  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.
    • Plot the dose-response curve and use non-linear regression analysis to determine the GI50 value—the concentration that causes a 50% reduction in cell growth.

Important Considerations for Your Protocol

  • Solvent and Controls: If this compound is reconstituted in DMSO, ensure the final DMSO concentration is consistent across all wells and is low enough (typically ≤0.1%) to be non-toxic to cells.
  • Confirming Mechanism: To specifically link growth inhibition to on-target EGFR inhibition, your protocol could include parallel experiments to assess the inhibition of EGFR phosphorylation and its downstream signaling pathways (e.g., MAPK, AKT) via western blot, as performed in the source study [1].

References

CNX-2006 animal study administration

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 Animal Study Protocol

The administration of this compound was investigated in a mouse model to evaluate its efficacy against tumors with the EGFR T790M resistance mutation and its selectivity profile [1].

Experimental Design and Workflow The diagram below summarizes the key components and workflow of the this compound animal study.

cnx_study Model Mouse Model Assessment Tumor Growth & EGFR Analysis Model->Assessment Compound This compound Compound->Assessment Result1 Drastic reduction in tumor growth Assessment->Result1 Result2 Selective inhibition of mutant EGFR (T790M) Assessment->Result2 Result3 No effect on wild-type EGFR Assessment->Result3

Key Findings The animal study demonstrated that this compound is a promising candidate for overcoming resistance to earlier-generation EGFR inhibitors [1].

  • Efficacy: Administration of this compound caused a drastic reduction in the growth of subcutaneous tumors derived from cells carrying the activated EGFR T790M mutation.
  • Selectivity: The compound selectively blocked the autophosphorylation of the activated EGFR T790M in the implanted tumor cells but had no visible effect on the wild-type EGFR receptor from lung tissue, confirming its targeted nature.
  • Reversibility: Rapid tumor growth resumed after the drug was withdrawn, indicating the effect was dependent on continuous treatment.

In Vitro Resistance Model and NF-κB Pathway

Researchers also developed an in vitro acquired resistance model for this compound to investigate potential resistance mechanisms [1].

Experimental Workflow for In Vitro Resistance The process for generating and analyzing resistant cells is outlined below.

resistance_model Step1 Treat EGFR-T790M cells with increasing doses of this compound over months Step2 Establish resistant cell line (60-fold less sensitive) Step1->Step2 Step3 Mechanism Analysis: Kinase activity array Step2->Step3 Finding Identification of NF-κB pathway activation Step3->Finding

Key Findings on Resistance Mechanism Analysis of the this compound resistant cells revealed an alternative survival pathway driven by NF-κB [1], which is summarized in the table below:

Finding Description Experimental Confirmation
Pathway Activation Of 24 kinases with altered activity, 17 were linked to the NF-κB pathway. Resistant cells showed overexpression of NF-κB protein and phosphorylation of downstream targets. Kinase substrate peptide array, Western Blot
Survival Dependency Resistant cells became highly dependent on NF-κB for survival. Genetic knockdown resulted in only 1% viability in resistant cells vs. 60% in parental cells. Genetic knockdown (e.g., siRNA)
Therapeutic Vulnerability Resistant cells were 3- to 5-fold more sensitive to pharmacological inhibition of the NF-κB pathway. Combining this compound with NF-κB inhibitors decreased cell viability synergistically. Drug combination studies

Suggested Follow-up Experiments

To build on these findings, you could consider the following experimental approaches:

  • Validating the Western Blot-based Antibody-Uptake Assay: A published protocol for a semi-quantitative western blot-based assay to monitor endocytosis of membrane proteins could be adapted to study EGFR trafficking and degradation in the context of this compound treatment and resistance [2]. This method uses biotinylated antibodies and streptavidin detection on western blots, which is less equipment-intensive than flow cytometry or confocal microscopy.
  • Exploring Forward Genetic Screens: While more common in developmental biology, forward genetic screens in animal models like zebrafish could theoretically be used to unbiasedly identify novel genes that, when mutated, confer sensitivity or resistance to this compound [3].

Research Implications and Notes

The discovery of NF-κB pathway activation as a resistance mechanism to a third-generation EGFR inhibitor like this compound provides a potential therapeutic strategy to overcome resistance. The synergistic effect observed when combining this compound with NF-κB pathway inhibitors in vitro offers hope for combination therapies that could extend the efficacy of these targeted agents [1].

It is worth noting that while this data for this compound is promising, the broader field has seen osimertinib become the standard-of-care third-generation EGFR TKI in the clinic. The resistance mechanisms observed in various preclinical models can sometimes differ from those identified in patient samples [4].

References

CNX-2006: Key Properties and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and solubility profile of CNX-2006, which is critical for experimental planning [1] [2] [3].

Property Value / Description
Molecular Weight 545.53 g/mol [1] [2] [3]
CAS Number 1375465-09-0 [1] [2] [3]
Mechanism of Action Irreversible, covalent, mutant-selective EGFR inhibitor [1] [2] [4]
Primary Target (IC₅₀) mutant EGFR (including T790M) < 20 nM [1] [2] [4]
DMSO Solubility ~100 mg/mL (~183.3 mM) [1] [2]
Ethanol Solubility ~29 mg/mL (~53.1 mM) [1] [2]
Water Solubility Insoluble [1] [2]

Experimental Protocols for In Vitro Assays

The following protocols outline the standard methods used to evaluate the efficacy and mechanisms of this compound in preclinical studies [4].

Growth Inhibition and Cell Viability Assay

This protocol measures the anti-proliferative effects of this compound.

  • Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR status (e.g., PC-9, HCC827 for activating mutations; NCI-H1975 for L858R/T790M mutation; A549 for wild-type EGFR) [4].
  • Compound Preparation:
    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO [5] [1].
    • Dilute the stock directly into the cell culture medium to achieve the desired final treatment concentrations (typical range 3 nM - 8 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1-0.5%) across all treatments, including the vehicle control [5].
  • Procedure:
    • Seed cells in multi-well plates and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound for a predetermined period (e.g., 72 hours).
    • Assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).
    • Calculate GI₅₀ values (concentration for 50% growth inhibition) from the dose-response curves [4].
Immunoblotting Analysis of EGFR Signaling

This protocol assesses the compound's effect on its direct target and downstream pathways.

  • Cell Lines: NSCLC cells (e.g., NCI-H1975) or HEK293 cells transfected with mutant EGFR constructs [1] [4].
  • Compound Treatment:
    • Culture cells until they reach 60-80% confluency.
    • Treat with this compound at relevant concentrations (e.g., from <20 nM to 1000 nM) for a relatively short period (e.g., 2 to 6 hours) to measure acute effects on phosphorylation [1] [4].
  • Procedure:
    • After treatment, lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with antibodies against:
      • Phosphorylated EGFR (p-EGFR)
      • Total EGFR
      • Downstream signaling proteins (e.g., p-AKT, p-ERK)
      • Loading control (e.g., β-Actin) [4].
    • This compound should show potent inhibition of phosphorylated mutant EGFR at low nanomolar concentrations with minimal effect on the wild-type receptor [4] [6].

Understanding Resistance: The NF-κB Pathway

A key discovery in this compound research is that cancer cells can bypass the drug's inhibition by activating alternative survival pathways. When the mutant EGFR signal is effectively and persistently blocked by this compound, some cells develop acquired resistance by activating the NF-κB pathway, which then substitutes for the oncogenic EGFR signaling to promote survival and proliferation [4] [6].

The following diagram illustrates this resistance mechanism and a potential combination therapy strategy.

G This compound Resistance via NF-κB Pathway CNX This compound mutEGFR Mutant EGFR (L858R/T790M) CNX->mutEGFR  Inhibits pEGFR Inhibition of EGFR Signaling mutEGFR->pEGFR Apoptosis Tumor Cell Death pEGFR->Apoptosis  Leads to Resistance Acquired Resistance pEGFR->Resistance  Can induce NFkB NF-κB Pathway Activation Resistance->NFkB  Via Survival Cell Survival & Proliferation NFkB->Survival  Promotes Combo This compound + NF-κB Inhibitor Combo->mutEGFR  Inhibits Combo->NFkB  Blocks Synergy Synergistic Cell Death Combo->Synergy  Results in

Formulation Strategies for In Vivo Studies

For animal studies, this compound must be formulated to ensure bioavailability while managing its poor solubility [2].

Formulation Type Composition Example Preparation
Injection (IP/IV/IM/SC) DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [2]
Injection (Alternative) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [2]
Oral Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) [2] Add powder to 0.5% CMC-Na solution and mix to homogeneous suspension [2]

Animal Dosing Example:

  • Model: Nude mice with H1975 (EGFR L858R/T790M) xenografts [1] [2] [4].
  • Dosage: 25 mg/kg [1] [2] [4].
  • Administration: Intraperitoneal (i.p.) injection [1] [2] [4].

Critical Considerations for Research Use

  • DMSO Stock Solution Stability: Use fresh, anhydrous DMSO to prepare stock solutions, as moisture absorption can reduce solubility and compound stability over time. Aliquot and store stocks at -20°C or below [1] [2].
  • Solubility in Bioassays: When diluting the DMSO stock into aqueous assay buffers, the compound may precipitate. This can lead to underestimated biological activity and variable data. Include controls to monitor for precipitation [5].
  • Resistance Studies: When modeling acquired resistance, treat sensitive mutant EGFR cells with increasing doses of this compound over several months. Resistant cells that emerge may show dependence on the NF-κB pathway rather than secondary EGFR mutations [4] [6].

References

CNX-2006 and Tumorsphere Reduction Assay: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The tumorsphere formation assay is a key in vitro method for quantifying cancer stem cells (CSCs), a subpopulation with self-renewal capacity linked to tumor initiation, metastasis, and treatment resistance [1] [2]. The tumorsphere formation efficiency (TFE) measures the percentage of cells that can form spheres from a single cell, correlating with cancer aggressiveness [2].

CNX-2006 is a covalent, irreversible, mutant-selective EGFR inhibitor, active against EGFR-T790M and other rare mutations [3] [4]. In the context of CSCs, evidence shows this compound can greatly decrease the volume of tumor spheres derived from H1975 cells (which harbor the EGFR L858R/T790M mutation) [4]. This suggests that this compound can target the self-renewing, therapy-resistant CSC population within tumors.


Expected Quantitative Data from this compound Treatment

The table below summarizes expected experimental outcomes for this compound based on research data.

Cell Line / Model EGFR Mutation Status Assay Type Key Findings for this compound Reported IC₅₀ / Efficacy
H1975 L858R/T790M In vitro growth inhibition [3] Effective growth suppression IC₅₀: ~46 nM (after 2h treatment) [3]
H1975 L858R/T790M Tumorsphere Reduction [4] Greatly decreased tumorsphere volume Qualitative observation reported [4]
PC9GR4 Exon 19 del / T790M In vitro growth inhibition [3] Effective growth suppression IC₅₀: ~61 nM (after 2h treatment) [3]
Wild-type EGFR Wild-type In vitro kinase assay [3] Minimal effect on wild-type receptor IC₅₀ >10-fold higher than for mutant EGFR [3]

Detailed Experimental Protocol for Tumorsphere Formation Assay

This protocol adapts a general tumorsphere formation assay for use with this compound [2]. This compound is typically dissolved in DMSO and used at a stock concentration of 100 mg/mL (~183.3 mM) [4].

Workflow Overview

workflow Tumorsphere Assay Workflow Start Harvest and Count Cells A Prepare Single-Cell Suspension Start->A B Plate Cells in 96-Well U-Bottom Plate A->B C Add this compound or Vehicle (Day 0) B->C D Incubate and Monitor (Day 1-6) C->D E Add Fresh Medium (Day 4-6) D->E E->D Feed F Evaluate and Count Tumorspheres (Day 7-12) E->F End Analyze Tumorsphere Formation Efficiency (TFE) F->End

Step-by-Step Procedure
  • Cell Preparation and Seeding

    • Harvest and trypsinize your chosen NSCLC cell line (e.g., H1975). Ensure a single-cell suspension is critical; pass cells through a 40 μm cell strainer if necessary [2].
    • Determine cell count and viability using Trypan Blue exclusion.
    • Dilute cells in appropriate serum-free tumorsphere medium (e.g., PromoCell 3D Tumorsphere Media XF) to a density of 10 viable cells/mL [2].
    • Distribute 100 μL of this cell suspension into each well of a 96-well U-bottom ultra-low attachment plate. This results in 1 cell/well on average [2].
    • Prepare at least 3-5 entire plates for robust statistical analysis [2].
  • Drug Treatment

    • On the day of plating (Day 0), add this compound to the wells from prepared stock solutions. Include vehicle control wells (e.g., DMSO at the same dilution).
    • A suggested starting concentration range is 10 nM to 1 μM, based on its IC₅₀ values in 2D culture [3]. Include multiple concentrations to establish a dose-response curve.
  • Incubation and Feeding

    • Incubate plates at 37°C with 5% CO₂.
    • On day 4-6, carefully add 100 μL of fresh tumorsphere medium to each well. Do not remove the existing medium, simply add to it to avoid disturbing the forming spheres [2].
  • Evaluation and Analysis (Day 7-12)

    • After 7-12 days, examine each well under a microscope.
    • Count the number of wells containing tumorspheres. A sphere should be counted as positive only if its diameter exceeds a predetermined cutoff (e.g., >150 μm for MCF-7 cells; establish a cutoff for your cell line) [2].
    • Calculate the Tumorsphere Formation Efficiency (TFE): TFE (%) = (Number of wells with tumorspheres / Total number of wells seeded) * 100
    • Compare the TFE and the average size of tumorspheres between this compound-treated and vehicle control groups.

Signaling Pathway of this compound Action

This compound selectively inhibits mutant EGFR signaling, disrupting downstream pathways crucial for cancer stem cell survival and self-renewal. The diagram below illustrates this mechanism and the subsequent development of resistance via NF-κB activation [3].

mechanism This compound Mechanism and Resistance MutantEGFR Mutant EGFR (L858R/T790M) ProSurvival Impaired Pro-Survival & Self-Renewal Signaling MutantEGFR->ProSurvival CNX This compound CNX->MutantEGFR  Irreversibly Inhibits Apoptosis Induction of Apoptosis & Loss of Viability ProSurvival->Apoptosis SphereReduction Reduced Tumorsphere Formation and Growth Apoptosis->SphereReduction Resistance Acquired Resistance Mechanism NFkB NF-κB Pathway Activation Resistance->NFkB Bypass Bypass EGFR Signaling Promotes Survival NFkB->Bypass


Notes for Researchers

  • Key Interpretation: A significant reduction in TFE and tumorsphere size upon this compound treatment indicates successful targeting of the CSC-like population [4] [2].
  • Resistance Considerations: Be aware that prolonged and selective EGFR inhibition can lead to acquired resistance. Research shows that in some models, NF-κB pathway activation can drive resistance to this compound, replacing oncogenic EGFR signaling. Combining this compound with NF-κB pathway inhibitors is a potential strategy to overcome or prevent resistance [3].
  • Assay Validation: Always include a known cytotoxic drug as a positive control for sphere reduction and validate the assay with cell lines of varying EGFR mutation status.

References

Introduction to CNX-2006 and the PC-9 Cell Line

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 is a novel, covalent (irreversible), and mutant-selective EGFR inhibitor. It is a structural analog of the third-generation inhibitor CO-1686 (rociletinib) and is characterized by its high potency against EGFR mutants, including the resistance mutation T790M, while sparing the wild-type (WT) EGFR to a significant extent [1] [2].

The PC-9 cell line is a standard model in lung cancer research. It is derived from a human lung adenocarcinoma and harbors an activating EGFR exon 19 deletion (E746_A750del) [3]. This makes it highly sensitive to first-generation EGFR TKIs but also a prime model for studying acquired resistance.

Key Experimental Data and Findings

The table below summarizes quantitative data and key findings from studies involving this compound and PC-9 cells.

Parameter Findings Citation
Primary Target & Potency Inhibits EGFR T790M and EGFR L858R/T790M with an IC50 of less than 20 nM [1] [2]. [1] [2]
Selectivity 1000-fold more potent against EGFR-T790M cells than wild-type EGFR cells [1]. [1]
Effect on PC-9 Cells (in vitro) Suppresses growth of PC-9 cells. In resistance models, continuous exposure does not promote T790M-mediated resistance [1]. [1]
Use in Resistant Models Used to treat CRISPR/Cas9-generated MED12-knockout (MED12KO) PC-9 cells, a model for EGFR TKI resistance [4]. [4]
Resistance Mechanisms This compound resistant cells show increased expression of epithelial-mesenchymal transition (EMT) markers and MMP9 [2]. [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Growth Inhibition Assay (IC50 Determination)

This protocol is used to determine the potency of this compound in suppressing cell growth [1].

  • Cell Culture: Maintain PC-9 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) under standard conditions (37°C, 5% CO₂) [3].
  • Drug Treatment: Seed cells in multi-well plates. The following day, treat the cells with a concentration gradient of this compound.
  • Incubation: Expose the cells to the drug for a predetermined period (e.g., 72 hours).
  • Viability Assessment: Measure cell viability using a standard assay like MTT or CellTiter-Glo.
  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Immunoblotting Analysis of EGFR Signaling

This protocol is used to confirm target engagement and inhibition of downstream signaling pathways [1].

  • Cell Treatment: Treat PC-9 cells (or other relevant cell lines) with this compound. A common duration is 6 hours [1].
  • Cell Lysis: After treatment, lyse the cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Immunoblotting: Probe the membrane with specific primary antibodies against:
    • Phospho-EGFR (to confirm inhibition of EGFR autophosphorylation).
    • Total EGFR (as a loading control).
    • Downstream markers like phospho-AKT and phospho-ERK (to assess pathway inhibition).
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence.
Protocol 3: In Vitro Resistance Modeling

This protocol describes how resistance to this compound is studied in PC-9 cells [1].

  • Chronic Drug Exposure: Culture drug-sensitive PC-9 cells in the presence of gradually increasing concentrations of this compound over an extended period.
  • Comparison: This process is performed in parallel with other EGFR TKIs (e.g., erlotinib) for comparison.
  • Outcome Analysis: The emergence of resistance is monitored. Studies indicate that, unlike erlotinib, chronic this compound treatment does not select for or promote T790M-mediated resistance [1].
  • Characterization: Resistant clones that do emerge can be characterized for alternative resistance mechanisms, such as the upregulation of EMT markers [2].

This compound in the Context of EGFR Resistance

The following diagram illustrates the mechanism of this compound and common resistance pathways, integrating findings from general research on third-generation EGFR inhibitors [5] [6].

G cluster_pathway Signal Transduction Pathway cluster_resistance Resistance Mechanisms to this compound Label This compound Mechanism and Resistance in EGFR-Mutant Cells EGFR EGFR with Activating Mutation (e.g., PC-9, Ex19del) P1 ATP Binding EGFR->P1 EGFR_T790M EGFR with T790M + Activating Mutation EGFR_T790M->P1 CNX2006 This compound CNX2006->P1  Inhibits Apoptosis Cell Death (Tumor Suppression) Resistance Acquired Resistance Mechanisms P4 Cell Proliferation & Survival Resistance->P4 Restores Survival P2 EGFR Phosphorylation P1->P2 P3 Downstream Pathways (MAPK, PI3K/AKT) P2->P3 P3->P4 P4->Apoptosis  Pathway Blocked R1 EGFR C797S Mutation (Prevents covalent binding) R2 Bypass Pathway Activation (e.g., c-MET amplification) R3 Phenotypic Change (e.g., Epithelial-Mesenchymal Transition (EMT))

Conclusion and Research Applications

This compound serves as a critical tool compound in preclinical oncology research, particularly for:

  • Studying T790M-specific resistance in models like the H1975 cell line.
  • Investigating non-T790M resistance pathways in classic EGFR-mutant models like PC-9, where it helps reveal mechanisms like EMT.
  • Evaluating combination therapies to overcome or delay the emergence of resistance.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

Application Note: HCC827 NSCLC Cell Line for Evaluating EGFR-TKI Sensitivity and Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Model Background and Genetic Characteristics

The HCC827 cell line is derived from a 39-year-old female White patient with lung adenocarcinoma and exhibits epithelial-like morphology [1]. This model possesses high clinical relevance for NSCLC research due to its specific molecular characteristics:

  • EGFR exon 19 deletion: An activating mutation that occurs in approximately 48% of all EGFR-mutated NSCLC cases [2]
  • High PD-L1 expression: Makes it suitable for immunotherapeutic studies [2]
  • Sensitivity to EGFR TKIs: Validated responsiveness to EGFR tyrosine kinase inhibitors [2]

The cells grow adherently in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and require 5% CO₂ at 37°C for optimal growth [1] [3]. Population doubling time typically ranges between 24-48 hours [1].

Key Applications in EGFR-TKI Research

CNX-2006 Efficacy Profiling

This compound, a structural analog of the third-generation EGFR-TKI CO-1686 (rociletinib), demonstrates potent activity against EGFR-mutant NSCLC while sparing wild-type receptors [4]. Key characteristics include:

  • Mutant selectivity: this compound inhibits EGFR with exon 19 deletion at nanomolar concentrations (IC₅₀ ~55-104 nM) while affecting wild-type EGFR only at concentrations over 10-fold higher [4]
  • Activity against T790M mutation: Effective against the resistance-conferring T790M mutation with IC₅₀ values of approximately 46 nM in NCI-H1975 and 61 nM in PC9GR4 cells [4]
  • Proliferation inhibition: GI₅₀ values range from 3 to 8000 nM across a panel of 23 NSCLC cell lines [4]

Table 1: this compound Selectivity Profile in NSCLC Models

Cell Line EGFR Status This compound GI₅₀ (μM) Gefitinib GI₅₀ (μM) Selectivity Ratio
HCC827 Exon 19 del 0.055-0.104* 0.008-0.025* ~2-4x
NCI-H1975 L858R/T790M 0.046* >10* >200x
PC9GR4 Exon 19 del/T790M 0.061* >10* >160x
A549 WT 2.7±0.1 8.0±0.2 ~3x
Calu-1 WT 8.0±0.3 19.0±0.8 ~2.4x

*IC₅₀ values for phosphorylation inhibition; GI₅₀ values for proliferation inhibition [4]

Resistance Mechanism Investigation

The HCC827 model has been instrumental in identifying and validating multiple resistance mechanisms to EGFR-TKIs:

  • MET amplification: Arising as a bypass signaling pathway or through "oncogene swap" where cells completely shift dependency from EGFR to MET [5]
  • NF-κB activation: Drives adaptive resistance when persistent EGFR inhibition is achieved in T790M-positive cells [4]
  • T790M secondary mutation: The most common resistance mechanism to first-generation EGFR-TKIs [5]

The oncogene swap phenomenon represents a particularly notable finding, where resistant clones demonstrate complete loss of amplified EGFR mutant alleles (including T790M) while acquiring MET amplification, fundamentally altering oncogenic dependency [5].

Experimental Protocols

Cell Culture and Maintenance

Growth Conditions:

  • Medium: RPMI 1640 supplemented with 10% FBS (do not heat-inactivate) and 1% penicillin/streptomycin [1]
  • Surface coating: PriCoat T25 Flasks (G299) or Applied Cell Extracellular Matrix (G422) recommended for optimal growth [1]
  • Subculturing: Use 0.25% Trypsin-EDTA when vessels reach 80% confluency; split ratio of 1:2 to 1:3 [1] [3]
  • Seeding density: 25,000-40,000 cells/cm² [1]

Cryopreservation:

  • Use complete growth medium with 10% DMSO or specialized cryopreservation medium [1] [3]
  • Store in vapor phase of liquid nitrogen or below -130°C; avoid -70°C storage [1]
Establishing Drug-Resistant Sublines

Protocol for this compound Resistance Development:

  • Start with HCC827EPR cells (erlotinib-resistant variant harboring T790M and exon 19 deletion) [5]
  • Expose cells to stepwise increasing concentrations of this compound (50 nM to 1 μM) over 4 months [5]
  • Culture cells in drug-containing medium, refreshing every 2-3 days
  • Monitor for morphological changes and reduced growth inhibition
  • Subclone resistant populations by limiting dilution in 96-well plates [5]
  • Validate resistance mechanisms through genetic and protein analyses
Growth Inhibition Assay

Materials:

  • Cell Counting Kit-8 (Dojindo) [5]
  • 96-well flat-bottom plates
  • This compound (Selleck Chemicals) [5]

Procedure:

  • Seed HCC827 cells at 3×10³ cells/well in 96-well plates [5]
  • Incubate for 24 hours to allow attachment
  • Add this compound across desired concentration range (typically 1 nM to 10 μM)
  • Incubate for 72 hours with test compounds
  • Add 10 μL CCK-8 reagent to each well
  • Incubate at 37°C for 2-4 hours
  • Measure absorbance at 450 nm using a plate reader [5]
  • Calculate percent growth relative to DMSO-treated controls
Molecular Characterization of Resistant Clones

Gene Copy Number Analysis:

  • Extract genomic DNA using DNeasy Blood & Tissue kit (Qiagen) [5]
  • Perform real-time PCR for EGFR and MET using Power SYBR Green PCR Master Mix [5]
  • Normalize to LINE1 repetitive elements [5]
  • Compare to genomic DNA from healthy donor as control

Phospho-RTK Array Analysis:

  • Lyse cells using NP-40 lysis buffer [5]
  • Incubate 450 μg of cell lysate with Phospho-RTK array membranes overnight at 4°C [5]
  • Wash membranes and incubate with HRP-conjugated phospho-tyrosine detection antibody
  • Detect using ECL solution and imaging system [5]

Signaling Pathways in Resistance Mechanisms

The diagrams below illustrate key signaling pathways involved in this compound response and resistance.

pathway cluster_pathways Downstream Signaling Pathways CNX2006 This compound EGFR EGFR (Exon 19 del/T790M) CNX2006->EGFR Inhibits Downstream1 AKT/mTOR Pathway EGFR->Downstream1 Activates Downstream2 ERK Pathway EGFR->Downstream2 Activates MET c-MET MET->Downstream1 Activates MET->Downstream2 Activates Resistance Drug Resistance MET->Resistance Amplification NFkB NF-κB NFkB->Downstream1 Activates NFkB->Downstream2 Activates NFkB->Resistance Activation Proliferation Cell Proliferation & Survival Downstream1->Proliferation Apoptosis Apoptosis Downstream1->Apoptosis Suppresses Downstream2->Proliferation

This compound Signaling and Resistance Pathways

Experimental Workflow for Resistance Studies

workflow Start HCC827 Parental Cells (EGFR exon 19 del) Step1 Establish T790M (HCC827EPR) Start->Step1 Step2 This compound Exposure (50 nM - 1 μM, 4 months) Step1->Step2 Step3 Resistant Sublines (HCC827CNXR) Step2->Step3 Analysis1 Genetic Characterization (EGFR/MET copy number, NF-κB activation) Step3->Analysis1 Analysis2 Signaling Analysis (Phospho-RTK arrays, Western blot) Step3->Analysis2 Analysis3 Functional Validation (Growth inhibition, Combination studies) Step3->Analysis3 Output Identify Resistance Mechanisms Analysis1->Output Analysis2->Output Analysis3->Output

Resistance Mechanism Investigation Workflow

Combination Therapy Strategies

Based on resistance mechanisms identified in HCC827 models, several combination approaches show promise:

Table 2: Potential Combination Therapies for Overcoming this compound Resistance

Resistance Mechanism Combination Partner Target Experimental Evidence
MET amplification [5] MET inhibitors (PHA-665752, crizotinib) [5] c-MET Restored sensitivity in HCC827CNXR models [5]
NF-κB activation [4] NF-κB pathway inhibitors NF-κB Reduced viability of resistant cells [4]
Bypass signaling [6] Abemaciclib CDK4/6 Prevents/delays osimertinib resistance [6]
Apoptosis resistance [6] Bcl-2 inhibitors Bcl-2 Targets anti-apoptotic proteins in resistant clones [6]
Hsp90 dependency [6] Ganetespib Hsp90 Anti-proliferative effects in resistant cells [6]

Future Directions and Clinical Translation

The HCC827 model continues to provide insights into novel resistance mechanisms and therapeutic strategies:

  • Exosomal transfer: Recent evidence indicates hypoxia-induced exosomal LUCAT1 can promote TKI resistance by stabilizing c-MET and activating downstream pathways [7]
  • Immunotherapy combinations: The high PD-L1 expression in HCC827 enables evaluation of anti-PD-1/PD-L1 checkpoint inhibitors in combination with EGFR-TKIs [2]
  • MiXeno platform: Transient humanized immune models allow improved evaluation of immunotherapeutic approaches [2]

Conclusion

The HCC827 NSCLC cell line represents a validated and clinically relevant model for investigating EGFR-TKI sensitivity and resistance mechanisms. Its utility in characterizing this compound and other mutant-selective EGFR inhibitors has significantly advanced our understanding of resistance pathways, particularly MET amplification and NF-κB activation. The experimental protocols outlined provide robust methodologies for extending these findings toward developing more effective therapeutic strategies for EGFR-mutant NSCLC.

References

CNX-2006: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 is a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally related to the third-generation inhibitor CO-1686 (rociletinib) [1]. It was designed to be a mutant-selective inhibitor, potently targeting EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the resistance T790M mutation, while sparing the wild-type (WT) receptor to minimize side effects [1]. Its primary research application is in overcoming T790M-mediated resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) models.


Quantitative Data Summary

The table below summarizes the key quantitative findings on this compound's activity from preclinical studies.

Table 1: Summary of this compound In Vitro Efficacy

Assay Type Cell Line / System EGFR Status Key Metric (IC₅₀) Findings & Context
EGFR Phosphorylation PC9 Ex19del ~55 nM Inhibited phosphorylation of activating mutant EGFR [1].
HCC827 Ex19del ~104 nM Inhibited phosphorylation of activating mutant EGFR [1].
NCI-H1975 L858R/T790M ~46 nM Effectively inhibited dual mutant EGFR [1].
PC9GR4 Ex19del/T790M ~61 nM Effectively inhibited dual mutant EGFR [1].
293H Cells EGFR-WT >10-fold higher vs. mutant Demonstrated high selectivity for mutant over WT EGFR [1].
Cell Proliferation (GI₅₀) Panel of 23 NSCLC lines Various 3 nM - 8 µM Showed a wide range of potency, with highest efficacy in EGFR-mutant lines [1].
Kinase Selectivity 62 recombinant kinases N/A >50% inhibition of 11 kinases at 1 µM Highest inhibition (~96%) against EGFR-L858R/T790M; showed activity against other EGFR-related kinases [1].

Detailed Experimental Protocols

Protocol 1: In Vitro EGFR Phosphorylation Inhibition Assay

This protocol outlines the method used to demonstrate this compound's direct target engagement and inhibition of EGFR phosphorylation [1].

  • 1. Cell Culture: Maintain NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975) in their appropriate media (e.g., RPMI-1640) supplemented with 10% FBS under standard conditions (37°C, 5% CO₂).
  • 2. Compound Treatment:
    • Prepare a serial dilution of this compound in DMSO. Erlotinib can be used as a control first-generation TKI.
    • Seed cells and allow them to adhere overnight.
    • Treat cells with a range of this compound concentrations (e.g., from low nanomolar to micromolar) for a defined period, typically 2 hours.
  • 3. Cell Lysis and Protein Extraction:
    • After treatment, wash cells with cold phosphate-buffered saline (PBS).
    • Lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates to clear debris and quantify protein concentration.
  • 4. Western Blot Analysis:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA or non-fat milk.
    • Probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.
    • Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.
    • Data Analysis: Quantify band intensity. The IC₅₀ for phosphorylation inhibition is the compound concentration that reduces phospho-EGFR signal by 50% compared to the DMSO control.

Protocol 2: Cell Proliferation/Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effects of this compound [1] [2] [3].

  • 1. Cell Seeding: Seed cells in 96-well plates at a density that ensures exponential growth throughout the assay.
  • 2. Compound Treatment and Incubation:
    • After 24 hours, treat cells with a serial dilution of this compound. Include DMSO-only wells as a viability control.
    • Incubate the plates for a predetermined period, typically 72 hours.
  • 3. MTT Viability Measurement:
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Carefully remove the media and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. The GI₅₀ (50% growth inhibitory concentration) is the compound concentration that results in a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized workflow for the key experiments described above.

Diagram 1: EGFR Signaling Pathway and this compound Inhibition

G EGF EGF EGFR_WT EGFR (Wild-type) EGF->EGFR_WT EGFR_Mut EGFR (Mutant) L858R/T790M, Ex19del EGF->EGFR_Mut Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR_WT->Downstream EGFR_Mut->Downstream CNX This compound CNX->EGFR_Mut CellProc Cell Processes Proliferation, Survival Downstream->CellProc

This compound selectively inhibits mutant EGFR signaling, impacting downstream pathways and cell proliferation.

Diagram 2: Experimental Workflow for Efficacy Assessment

G Start Initiate Experiment CellPrep Cell Culture & Seeding Start->CellPrep DrugTreat Compound Treatment (this compound serial dilution) CellPrep->DrugTreat AssayChoice Assay Selection DrugTreat->AssayChoice SubPath1 Path A: Target Engagement AssayChoice->SubPath1 Phosphorylation Assay SubPath2 Path B: Phenotypic Effect AssayChoice->SubPath2 Proliferation Assay P1 Incubate (2 hrs) Cell Lysis SubPath1->P1 P4 Incubate (72 hrs) MTT Reagent Addition SubPath2->P4 P2 Western Blot p-EGFR / Total EGFR P1->P2 P3 IC50 Calculation Phosphorylation Inhibition P2->P3 P5 Solubilize Formazan Absorbance Measurement P4->P5 P6 GI50 Calculation Growth Inhibition P5->P6

Generalized workflow for evaluating this compound efficacy through target engagement and phenotypic assays.


Research Implications and Notes
  • Overcoming Resistance: The primary value of this compound in research is its demonstrated ability to overcome T790M-mediated resistance, restoring sensitivity in cell lines that are resistant to first-generation TKIs like erlotinib [1].
  • Selectivity Profile: The minimal effect on WT-EGFR at concentrations effective against mutant EGFR suggests a potential for a better therapeutic window, a key improvement over earlier-generation inhibitors [4] [1].
  • Investigational Status: It is important to note that this compound itself is a research compound. Its structural analog, CO-1686 (rociletinib), was advanced to clinical trials but is no longer in development, while other third-generation TKIs like osimertinib (AZD9291) have been successfully approved and are now standard of care [4] [1] [2]. The protocols described here remain relevant for profiling novel EGFR inhibitors.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

Application Notes: CNX-2006 Storage, Stability, and Reconstitution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview CNX-2006 is a covalent, irreversible, and mutant-selective EGFR inhibitor with potential antitumor activity. It is particularly potent against EGFR T790M and L858R/T790M mutations, with an IC₅₀ of less than 20 nM [1]. Its structural similarity to CO-1686 makes it a valuable tool compound for oncology research [1] [2].

Storage and Stability Conditions Adherence to the following storage conditions is critical for maintaining the chemical integrity and biological activity of this compound.

Table 1: Long-Term Storage Specifications for this compound Powder

Form Temperature Duration Notes
Powder -20°C 3 years Primary recommended condition [1]
Powder 4°C 2 years Short-term alternative [1]

Table 2: Prepared Stock Solution Storage

Solvent Concentration Temperature Duration
DMSO ~100 mg/mL (~183.3 mM) -80°C 6 months [1]
DMSO ~100 mg/mL (~183.3 mM) -20°C 1 month [1]

Solubility and Reconstitution this compound has specific solubility properties. Use the following data and formulations to prepare working solutions.

Table 3: Solubility of this compound in Common Solvents

Solvent Approximate Solubility
DMSO ~100 mg/mL (~183.3 mM) [1]
Ethanol ~29 mg/mL (~53.1 mM) [1]
Water <1 mg/mL [1]

For in vivo studies, the following formulations are recommended to overcome low water solubility [1]:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Injection Formulation 3: DMSO : Corn oil = 10 : 90
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O

Key Experimental Protocols The following sections detail methodologies cited in research using this compound.

1. Cell-Based Growth Inhibition Assay This protocol is used to determine the inhibitory concentration (GI₅₀) of this compound on cancer cell lines [1] [2].

  • Cell Lines: Utilize human EGFR mutant lung adenocarcinoma cell lines (e.g., H1975 for L858R/T790M, PC9 for exon 19 deletion) [1] [2].
  • Procedure:
    • Seed cells in 96-well plates at a density optimized for the cell line's growth kinetics.
    • Allow cells to equilibrate overnight.
    • Treat cells with a dose range of this compound for 72 hours.
    • Assess cell viability using a CellTiter-Glo luminescent assay according to the manufacturer's instructions.
    • Normalize luminescence values to vehicle-treated control wells.
    • Fit dose-response curves to a nonlinear regression model to calculate GI₅₀ values [2].

2. Immunoblotting Analysis of EGFR Inhibition This protocol confirms the direct target engagement and biochemical efficacy of this compound [1].

  • Procedure:
    • Treat cells expressing endogenous or transfected mutant EGFRs with this compound.
    • After 6 hours of inhibitor treatment, lyse the cells and extract the proteins.
    • Subject the lysates to SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Perform immunoblotting analysis using antibodies against phosphorylated EGFR and total EGFR.
    • This compound is expected to show potent inhibition of EGFR phosphorylation at low nanomolar concentrations in mutant cell lines (e.g., IC₅₀ of ~46 nM in H1975 cells) [1].

The experimental workflow for establishing the efficacy of this compound from cell culture to data analysis can be visualized as follows:

Critical Handling Considerations

  • For Research Use Only: this compound is strictly for research purposes and not for human diagnosis or therapeutic use [1].
  • Stability of Prepared Solutions: Always prepare stock solutions in a controlled environment and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.
  • Quality Control: The purity of this compound used in the referenced protocols is ≥98% [1]. It is good practice to verify the purity and identity of the compound upon receipt.

References

CNX-2006 stock concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 Experimental Data & Protocols

The tables below summarize key experimental data from foundational research, which can guide dose selection and protocol development.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Models This table outlines concentrations that effectively inhibited EGFR phosphorylation in various cell models, providing a reference for your users' own assay development [1].

Cell Line EGFR Mutation Status This compound IC₅₀ for p-EGFR Inhibition Experimental Context
PC9 Exon 19 deletion (DelE746-A750) 55 nM Activating mutation model [1]
HCC-827 Exon 19 deletion 104 nM Activating mutation model [1]
NCI-H1975 L858R/T790M 46 nM Resistance mutation model [1]
PC9GR4 DelE746-A750/T790M 61 nM Resistance mutation model [1]
293H Cells L858R or DelE746-A750 Effective inhibition Surrogate kinase assay [1]

Table 2: Key Protocols from Preclinical Studies These methodologies can be adapted for troubleshooting and validating experiments with this compound.

Protocol Type Key Steps Application & Note

| In Vitro Dose-Response | 1. Treat cells with a concentration range of this compound (e.g., low nM to µM). 2. Incubate for a set period (e.g., 2 hours for target inhibition). 3. Measure outcome (e.g., EGFR phosphorylation via Western Blot, cell viability) [1]. | To determine compound potency (IC₅₀, GI₅₀) and selectivity. | | Generation of Resistant Cells | 1. Continuously expose sensitive cells to this compound. 2. Use fixed or escalating doses over several months. 3. Establish and characterize resistant clones [1] [2]. | To model acquired resistance and study underlying mechanisms like NF-κB activation [1]. |

Frequently Asked Questions (FAQs)

Here are answers to common technical questions your users might have.

Q1: What is a suitable stock concentration for this compound? A suitable stock concentration is one that allows you to achieve your desired final treatment concentrations (e.g., from the low nanomolar to the micromolar range, as in Table 1) while keeping the solvent concentration in your assays constant and low (typically ≤0.1-1% DMSO) to avoid cytotoxicity or solvent effects. For example, a 10 mM stock in 100% DMSO is a standard and convenient starting point. From this, a 1 µM final treatment concentration would require a 1:10,000 dilution, resulting in only 0.01% DMSO in the cell culture media.

Q2: How selective is this compound? this compound was designed as a mutant-selective EGFR inhibitor. It potently inhibits EGFR with activating (L858R, exon 19 del) and resistance (T790M) mutations while sparing the wild-type (WT) receptor. In a broad kinase panel screen, it showed the highest inhibition for mutant EGFR, with some activity against closely related kinases [1]. This selectivity is a key advantage for minimizing off-target effects in experiments.

Q3: What is a key mechanism of acquired resistance to this compound? A crucial finding from preclinical studies is that activation of the NF-κB signaling pathway can drive acquired resistance to this compound. Researchers discovered that in resistant cells, NF-κB activation can replace the oncogenic EGFR signaling. Consequently, inhibiting NF-κB was sufficient to reduce the viability of these resistant cells [1].

This compound Signaling and Resistance Pathway

The following diagram illustrates the primary mechanism of action of this compound and a key resistance pathway identified in research, which can help users interpret their experimental results.

G cluster_sensitive Sensitive State cluster_resistant Acquired Resistance MutantEGFR Mutant EGFR (L858R/T790M) Downstream Downstream Signaling (MAPK, PI3K/Akt) MutantEGFR->Downstream Activates Proliferation Inhibition MutantEGFR->Inhibition CNX2006 This compound CNX2006->MutantEGFR Inhibits Apoptosis Cell Death (Apoptosis) Downstream->Inhibition Inhibition->Apoptosis Leads to NFkB NF-κB (Constitutively Active) AlternativePathway Alternative Survival & Proliferation Signaling NFkB->AlternativePathway Drives CellSurvival Cell Survival AlternativePathway->CellSurvival Results in

Troubleshooting Guide

  • Unexpected Low Potency: If your observed IC₅₀ values are significantly higher than those in Table 1, verify the integrity of your stock solution (e.g., prolonged or improper storage). Ensure your assay conditions (cell line, mutation status, serum concentration) match the intended use.
  • High Background in Wild-Type Cells: Remember that while this compound is selective, it can still inhibit WT-EGFR at higher concentrations (e.g., >10-fold above the mutant IC₅₀) [1]. Re-evaluate your dose range if this is a concern.
  • Interpreting Resistance Data: If users are modeling resistance, the diagram and research indicate that NF-κB is a key pathway to investigate. They can validate this using NF-κB inhibitors or biochemical assays for pathway activation [1].

References

Established Resistance Mechanisms to CNX-2006

Author: Smolecule Technical Support Team. Date: February 2026

Researchers have identified several key mechanisms through which cancer cells develop resistance to CNX-2006. The table below summarizes these primary pathways and the proposed strategies to overcome them.

Mechanism Description Evidence & Proposed Counteractions

| NF-κB Pathway Activation [1] [2] | The NF-κB signaling pathway is activated, replacing oncogenic EGFR signaling for cell survival. Resistant cells become dependent on NF-κB. | - Evidence: Kinase substrate peptide arrays showed 17 of 24 altered kinases were NF-κB linked; resistant cells highly sensitive to NF-κB genetic knockdown [2].

  • Counteraction: Combination of this compound with NF-κB pathway inhibitors synergistically reduces cell viability [2]. | | Oncogene Swap (MET Amplification) [3] | Cancer cells lose dependence on the original EGFR oncogene (sometimes losing the T790M mutation) and shift dependence to amplified MET. | - Evidence: Gene copy number analysis confirmed MET amplification; MET-TKI alone overcame resistance in some sublines [3].
  • Counteraction: MET inhibitors (e.g., PHA-665752, crizotinib) can overcome resistance, especially in cases of complete oncogene swap [3]. | | Bypass Signaling (MET Amplification) [3] | MET amplification activates parallel survival pathways, bypassing the inhibited EGFR. Both EGFR and MET signaling contribute to resistance. | - Evidence: Phospho-RTK arrays and Western blot analysis confirmed co-existing T790M mutation and MET amplification [3].
  • Counteraction: Combination therapy of this compound and a MET-TKI is required to overcome resistance [3]. | | Epithelial-Mesenchymal Transition (EMT) [4] | Cells undergo phenotypic transformation, often characterized by decreased expression of E-cadherin, which is associated with increased invasiveness. | - Evidence: this compound resistant cells showed increased expression of EMT markers and MMP9 [4]. |

Experimental Protocols for Investigating Resistance

The following workflows outline the core methodologies used in the cited research to establish and characterize this compound-resistant cell lines.

Workflow 1: Generating Resistant Cell Lines

This diagram illustrates the process of developing this compound-resistant cell models for mechanistic studies.

workflow1 start Start with EGFR-T790M Mutant Cell Line (e.g., HCC827EPR) step1 Chronic Drug Exposure (Stepwise dose escalation of this compound over ~4 months) start->step1 step2 Establish Resistant Subclones (e.g., via limiting dilution in 96-well plates) step1->step2 step3 Validate Resistant Phenotype (Growth inhibition assays to confirm IC50 shift) step2->step3 end Stable Resistant Cell Line (e.g., HCC827CNXR) step3->end

Key Steps Explained:

  • Chronic Drug Exposure: Resistant sublines (e.g., HCC827CNXR) are established by exposing a parental cell line (e.g., HCC827EPR, which harbors both an EGFR activating mutation and the T790M resistance mutation) to increasing concentrations of this compound over a period of several months [3].
  • Subcloning: The resulting resistant population is subsequently subcloned by limiting dilution to isolate specific resistant clones for further study [3].
  • Phenotype Validation: The resistance is confirmed using growth inhibition assays (e.g., Cell Counting Kit-8) to demonstrate a significant increase in the half-maximal inhibitory concentration (GI50) compared to the parental cells [3] [1].
Workflow 2: Mechanistic Validation & Combination Screening

This diagram shows the process of identifying the resistance mechanism and testing therapeutic strategies.

workflow2 start This compound Resistant Cell Line step1 Mechanism Identification start->step1 step1a Genetic Analysis (Sanger sequencing, copy number) step1->step1a step1b Pathway Analysis (Phospho-RTK array, Western blot) step1->step1b step2 Functional Validation (Gene knockdown, pharmacologic inhibition) step1a->step2 step1b->step2 step3 Combination Therapy Screening (Test this compound with targeted agents) step2->step3 end Identify Effective Combination Strategy step3->end

Key Steps Explained:

  • Mechanism Identification:
    • Genetic Analysis: Perform mutation analysis of key genes (e.g., EGFR, KRAS, BRAF) via direct sequencing and assess gene copy number variations (e.g., MET, EGFR) using real-time PCR [3].
    • Pathway Analysis: Use a human Phospho-RTK array kit to screen the phosphorylation status of 49 different RTKs. Follow up with Western blot analysis to confirm the activation status of specific proteins (e.g., p-MET, p-AKT, p-ERK) and pathway components (e.g., NF-κB) [3] [1].
  • Functional Validation: Confirm the driver role of a identified mechanism using genetic approaches (e.g., siRNA knockdown of NF-κB) or selective pharmacological inhibitors (e.g., MET-TKIs like PHA-665752 or crizotinib) [3] [2].
  • Combination Screening: Test the ability of targeted agents (e.g., a MET-TKI or an NF-κB pathway inhibitor), both alone and in combination with this compound, to reduce cell viability in resistant models using growth inhibition assays [3] [2].

Frequently Asked Questions for Technical Support

Q1: What is the expected potency (IC50) of this compound against mutant EGFR in cellular assays? this compound is a potent mutant-selective EGFR inhibitor. In biochemical assays, it has an IC50 of less than 20 nM against mutant EGFR. In cellular proliferation assays, it typically shows GI50 values in the low nanomolar range (e.g., 8-72 nM) against cell lines harboring EGFR activating mutations and the T790M resistance mutation, with significantly weaker activity against wild-type EGFR [4].

Q2: If no new EGFR mutations are found, what are the first pathways I should investigate? The NF-κB pathway and MET amplification are two of the most well-documented off-target resistance mechanisms to investigate first [3] [1] [2]. Begin with a phospho-RTK array to get a broad view of activated kinases, which can point you towards either of these mechanisms or other potential bypass tracks.

Q3: How can I confirm that MET amplification is driving resistance? A combination of assays is recommended:

  • Gene Copy Number Analysis: Use real-time PCR to quantitatively confirm an increase in MET gene copies relative to a control [3].
  • Protein Activation Analysis: Perform Western blot to detect elevated levels of MET protein and its phosphorylated (activated) state [3].
  • Functional Rescue: Demonstrate that a MET-TKI (e.g., PHA-665752, crizotinib) can resensitize the cells to this compound or inhibit their growth as a single agent [3].

References

CNX-2006 & EMT Marker Upregulation: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a foundational overview of EMT and the significance of marker regulation, directly addressing the core topic of CNX-2006.

1. Core Concepts of Epithelial-Mesenchymal Transition (EMT) EMT is a fundamental cellular process where epithelial cells lose their polarity and cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells [1] [2]. This transition is critical in embryonic development, tissue repair, and cancer metastasis [1]. A hallmark of EMT is the "cadherin switch," where expression of epithelial markers like E-cadherin is downregulated, and mesenchymal markers such as Vimentin, Fibronectin, and N-cadherin are upregulated [1] [2].

2. Vimentin as a Key EMT Marker Vimentin (VIM) is a Type III intermediate filament that maintains cell integrity and is involved in cell migration, motility, and adhesion [3]. While well-studied in solid cancers, its upregulation is also a significant prognostic marker in hematological malignancies like Acute Myeloid Leukemia (AML) [3].

3. Clinical Impact of Vimentin Upregulation The table below summarizes key clinical findings associated with high VIM expression in AML, demonstrating its role in aggressive disease [3].

Clinical Parameter Association with High VIM Expression Statistical Significance
Overall Survival (OS) Median OS: 7.95 months (High VIM) vs. 19.2 months (Low VIM) p = 0.029
Disease-Free Survival (DFS) Worse DFS in high VIM expression group p = 0.029
White Blood Cell (WBC) Count Higher count at diagnosis (Median: 69.2 vs 12.6) p < 0.0001
Bone Marrow Blasts Higher percentage (Median: 82.5% vs 71%) p = 0.017
Age Group (≥ 60 years) Median OS: 5.4 months (High VIM) vs. 9.9 months (Low VIM) p = 0.0257
Cytogenetically Normal AML (CN-AML) Median OS: 7.95 months (High VIM) vs. 24.6 months (Low VIM) p = 0.0102

Experimental Protocols for EMT Induction & Analysis

This methodology, based on a standardized protocol, can be used as a reference for inducing and analyzing EMT in vitro [2].

EMT Induction and Immunocytochemistry Analysis Workflow

The following diagram outlines the key steps for inducing EMT and analyzing marker expression, which is detailed in the protocol below.

G cluster_1 1. Cell Preparation & Plating cluster_2 2. Cell Culture & Induction cluster_3 3. Analysis (Day 5) A Harvest cells using dissociation reagent B Centrifuge and resuspend A->B C Count viable cells (Trypan Blue) B->C D Plate cells with EMT Inducing Media Supplement C->D E Culture cells (37°C, 5% CO₂) D->E F Day 3: Replace with fresh induction media E->F G Morphology check (Light Microscopy) F->G H Immunocytochemistry F->H I Protein Analysis (Western Blot) F->I J Functional Assays (Migration/Invasion) F->J

Detailed Protocol Steps:

  • Induction of EMT [2]:

    • Cell Preparation: Harvest your cells of interest (e.g., A549 lung carcinoma cells) using a standard dissociation solution like TrypLE Express. Centrifuge the suspension and resuspend the pellet in pre-warmed culture media.
    • Cell Counting and Plating: Count viable cells using Trypan Blue exclusion. Plate cells onto tissue culture-treated plates at a density of 0.9-1.0 x 10⁴ cells per cm² in culture media containing a 1X EMT Inducing Media Supplement. This supplement typically contains a cocktail of E-cadherin blocking antibodies and recombinant proteins like Wnt-5a and TGF-β1 to enhance pro-EMT signaling.
    • Culture and Feeding: Culture the plated cells in a 37°C/5% CO₂ incubator, monitoring cell morphology daily. On day 3, remove the old media and replace it with fresh, pre-warmed culture media containing the 1X EMT Inducing Supplement. Cells are typically ready for analysis on day 5.
  • Analysis of Protein Expression by Immunocytochemistry [2]:

    • Cell Seeding: Plate cells on sterile coverslips in a 24-well plate at 1.6 x 10⁴ cells/well in media with the EMT Inducing Supplement. Grow and feed cells as described above.
    • Fixation and Staining: On day 5, remove the media and fix cells with 4% paraformaldehyde for 20 minutes at room temperature. After rinsing with PBS, incubate cells in a blocking buffer (e.g., PBS with 1% BSA, 10% normal serum, and 0.3% Triton X-100) for 1 hour.
    • Antibody Incubation: Incubate the cells with primary antibodies (e.g., against E-cadherin and Vimentin or Fibronectin) at the manufacturer's recommended concentration for 3 hours at room temperature or overnight at 4°C. Wash the cells and incubate with appropriate fluorochrome-conjugated secondary antibodies for 1 hour in the dark.
    • Mounting and Imaging: After final washes, counterstain nuclei with DAPI, rinse with water, and mount the coverslips on slides for imaging.

Troubleshooting Common EMT Experiment Issues

FAQ 1: Despite induction, my cells do not show a clear morphological change to a spindle-shaped phenotype. What could be wrong?

  • Possible Cause: Cell confluency is too high. Overly confluent cultures can inhibit EMT induction.
  • Solution: Ensure you are plating cells at the recommended low density (0.9-1.0 x 10⁴ cells per cm²) to allow room for morphological changes and prevent contact inhibition.
  • Verification: Confirm the activity and concentration of your EMT-inducing factors (e.g., TGF-β1, Wnt-5a). Test the induction protocol on a positive control cell line known to undergo robust EMT, such as A549 or MCF10A cells [2].

FAQ 2: I see inconsistent or weak staining for mesenchymal markers like Vimentin in my ICC. How can I improve this?

  • Possible Cause: Inefficient cell permeabilization or antibody concentration issues.
  • Solution: Ensure your blocking buffer contains a permeabilizing agent like 0.3% Triton X-100 to allow antibodies to access intracellular targets like Vimentin. Titrate your primary antibodies to find the optimal concentration and include a positive control (e.g., a known fibroblast cell line) to verify antibody performance [2].

Signaling Pathways Regulating EMT

The following diagram summarizes the major signaling pathways that converge to activate the EMT program, providing a mechanistic context for your research.

Key Pathway Insights:

  • Multiple Pathways Converge: Signaling pathways like TGF-β, Wnt, Notch, and Receptor Tyrosine Kinases are key inducters of EMT [1]. They activate a core set of transcription factors.
  • Core EMT Transcription Factors: The Snail family (Snail1, Snail2/Slug), ZEB family (ZEB1, ZEB2), and Twist are master regulators [1]. Their primary function is to repress epithelial genes like E-cadherin and activate mesenchymal genes.
  • E-cadherin Repression is Central: The suppression of E-cadherin is a critical initiating step in EMT, leading to the loss of cell-cell adhesion [1] [2]. This is often a direct target of Snail and ZEB transcription factors [1].

Key Takeaways for Your Research

  • Vimentin's Prognostic Value: Upregulation of vimentin is a robust indicator of poor clinical outcomes, particularly in specific AML subgroups, making it a valuable marker for aggressive disease [3].
  • Standardized Protocols are Crucial: The provided EMT induction and immunocytochemistry protocol offers a reliable method for consistent in vitro results across various cell types [2].
  • Targeting Signaling Hubs: The complexity of EMT signaling suggests that targeting central hubs or downstream effectors (like specific transcription factors) may be more effective than targeting individual pathways.

References

CNX-2006 MMP9 expression resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is CNX-2006 and what is its primary mechanism of action? this compound is a potent, irreversible, and mutant-selective EGFR inhibitor. It covalently binds to the Cys797 residue in the EGFR kinase domain. It selectively inhibits EGFR with activating mutations (like exon 19 deletions and L858R) and the resistance mutation T790M, while having minimal activity against wild-type EGFR, thus reducing off-target effects [1].

  • What are the known mechanisms of resistance to this compound? Research indicates that resistance can emerge through an "oncogene swap," where cancer cells shift their dependency from EGFR to another oncogene, such as MET [1]. In one study, two this compound-resistant cell lines (HCC827CNXR S1 and S4) were established. While both were resistant, they required different combination therapies, with the S4 line showing a clear switch to MET-driven survival [1].

  • How can I troubleshoot experiments involving this compound resistance? If you observe resistance in your models, investigate alternative signaling pathways. The table below summarizes key findings from the literature to guide your troubleshooting.

Cell Line Model Observed Resistance Mechanism Suggested Combination Therapy Experimental Outcome
HCC827CNXR S1 [1] Resistance to this compound, erlotinib, afatinib, and AZD9291. This compound + MET-TKI (e.g., PHA-665752, crizotinib) Combination induced cell death.
HCC827CNXR S4 [1] "Oncogene swap" from EGFR to MET amplification. MET-TKI (e.g., PHA-665752, crizotinib) alone MET inhibition alone was sufficient to suppress cell growth.

Experimental Protocols for Investigating Resistance

The following workflow outlines the key steps for establishing and analyzing resistant cell lines, based on published methodologies [1].

G Start Start with drug-sensitive EGFR mutant cell line A Expose cells to continuous and increasing doses of this compound (50 nM to 1 μmol/L) Start->A B Culture for extended period (e.g., 4 months) to select resistant clones A->B C Establish stable resistant cell lines B->C D Characterize Resistant Lines C->D Sub_D Phenotype & Molecular Analysis D->Sub_D Perform D1 Cell proliferation and survival assays Sub_D->D1 D2 Western blot analysis of signaling pathways (p-ERK, p-AKT, cleaved PARP) D1->D2 D3 Gene sequencing and copy number analysis (e.g., for MET amplification) D2->D3 E Test therapeutic strategies (e.g., combination with MET-TKI) D3->E

Detailed Methodology for Key Experiments

1. Establishing this compound Resistant Cell Lines [1]

  • Principle: Mimic clinical acquired resistance by long-term exposure of sensitive cells to the drug.
  • Procedure:
    • Starting Material: Use a drug-sensitive, EGFR-mutant NSCLC cell line (e.g., HCC827EPR with T790M mutation).
    • Drug Exposure: Culture cells in medium containing this compound, starting at a concentration of 50 nM.
    • Dose Escalation: Gradually increase the this compound concentration over time to a final dose of 1 μmol/L.
    • Selection Period: Maintain this selection pressure for a prolonged period (e.g., 4 months).
    • Clone Isolation: Isolate and expand single-cell clones that continue to proliferate in the presence of the drug. These are your candidate resistant clones (e.g., named HCC827CNXR S1 and S4).

2. Validating the "Oncogene Swap" Mechanism [1]

  • Principle: Confirm that resistance is driven by a new oncogenic dependency.
  • Procedure:
    • Functional Assay: Treat the resistant cells (e.g., HCC827CNXR S4) with a selective MET tyrosine kinase inhibitor (TKI) such as PHA-665752 or crizotinib.
    • Readout:
      • Perform cell proliferation assays (e.g., MTT or CellTiter-Glo) to confirm growth inhibition.
      • Use Western blotting to analyze downstream signaling. Look for a significant reduction in phosphorylated ERK (p-ERK) upon MET-TKI treatment, indicating that the MAPK pathway is now dependent on MET signaling.
      • Assess markers of apoptosis, such as an increase in cleaved PARP.

3. Investigating Combination Therapy Strategies [1]

  • Principle: Overcome resistance by co-targeting the original and new survival pathways.
  • Procedure:
    • Treatment Groups: For a resistant line that remains partially EGFR-dependent (e.g., HCC827CNXR S1), set up the following conditions:
      • Vehicle control
      • This compound alone
      • MET-TKI (e.g., PHA-665752) alone
      • This compound + MET-TKI combination
    • Readout:
      • Measure cell viability and survival.
      • Perform Western blot analysis to confirm simultaneous inhibition of both EGFR and MET signaling pathways (reduction in p-EGFR and p-MET, and their downstream effectors p-AKT and p-ERK).
      • Look for synergistic induction of apoptosis (increased cleaved PARP).

References

FAQ: Core Concepts of Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the difference between a cell viability assay and a cell proliferation assay? It is crucial to distinguish between these two types of assays as they measure different things [1].

  • Cell Viability Assays measure indicators of current cell health, such as plasma membrane integrity, overall metabolic activity, and levels of ATP. They are often used to test for cytotoxic effects of compounds.
  • Cell Proliferation Assays measure the increase in cell number over time, through analysis of DNA synthesis, DNA content, or the expression of proteins associated with cell division (e.g., Ki-67, phospho-histone H3) [1].

Q2: Why is assay optimization and validation so important in drug sensitivity screening? High drug attrition rates in oncology are partly due to the poor reproducibility of preclinical models [2]. Optimization helps identify and control for experimental confounders that can affect data quality and lead to irreproducible results. The goal is to improve both replicability (the same analyst re-performs the same experiment) and reproducibility (different analysts perform the same experiment using different conditions) [2] [3].

Q3: My dose-response curves are inconsistent. What are the key factors I should investigate? Variation is often linked to the cell line and the drug itself, but other factors can introduce significant confounders [2]. You should systematically optimize the following key parameters, which are summarized in the table below.

Optimization Parameter Potential Impact on Results Recommended Action
Cell Seeding Density It affects the rate of proliferation and can alter drug sensitivity. If the cells are over-confluent, their metabolism slows down [4]. Determine the optimal cell number for your assay to ensure the cells are in a linear growth phase throughout the experiment [3].
Drug Storage & Handling Evaporation of solvents like DMSO can change the actual drug concentration, skewing dose-response curves [2]. Use sealed containers, minimize freeze-thaw cycles, and include matched vehicle controls (e.g., DMSO) for every experiment [2].
Assay Incubation Time The signal is time-dependent. An incubation time that is too short lacks sensitivity; one that is too long can be cytotoxic and lose linearity [4]. Perform a time-course experiment to find an incubation window where the signal is strong and proportional to the viable cell number [2] [4].
Cell Culture Medium Changes in pH or depletion of nutrients like glucose can affect cellular metabolism and the assay signal [4]. Keep the growth medium and pH consistent across experiments. Be cautious when adding fresh medium right before an assay.

Troubleshooting Guide: Common Experimental Issues

Problem: High Background Signal or Excessive Variability Between Replicates

  • Potential Cause 1: Chemical Interference. Some test compounds, such as ascorbic acid or sulfhydryl-containing compounds (e.g., reduced glutathione, dithiothreitol), can reduce tetrazolium salts non-enzymatically, leading to false positive signals [4].
    • Solution: Include control wells that contain the culture medium, assay reagent, and the test compound at all concentrations, but no cells. Subtract this background signal from experimental wells [4].
  • Potential Cause 2: Inconsistent Cell Seeding or Lysis.
    • Solution: Ensure a homogeneous cell suspension when seeding. For assays requiring a solubilization step (e.g., MTT), make sure the solubilization solution is thoroughly mixed and complete [4].

Problem: Weak or No Signal Development

  • Potential Cause 1: Insufficient Number of Cells.
    • Solution: Perform a cell titration experiment to establish a standard curve that relates the cell number to the assay signal. Ensure you are within the linear range of detection [4] [3].
  • Potential Cause 2: Incorrect Assay Reagent Concentration or Incubation Time.
    • Solution: Re-optimize the concentration of the assay reagent and the incubation time. Refer to the protocol provided by the reagent vendor as a starting point [4].

Problem: Poor Reproducibility of Drug Response Data (e.g., IC₅₀ values)

  • Potential Cause: Uncontrolled Variation in Key Experimental Parameters. As highlighted in the 2020 study, variations in cell viability are often associated with the drug and cell line, but subtle differences in handling can have a major impact [2].
    • Solution: Standardize your entire workflow. Use the following decision tree to systematically identify and address the root cause.

The following diagram outlines a logical workflow for troubleshooting poor reproducibility in your cell viability assays.

Start Poor Reproducibility Step1 Cell Line Status Consistent passage number? Mycoplasma-free? Start->Step1 Step2 Drug Handling Fresh dilutions? Minimized solvent evaporation? Step1->Step2  Confirmed Step3 Assay Conditions Optimal cell density? Reagent incubation time? Step2->Step3  Confirmed Step4 Data Quality Controls Background subtraction? Internal control response stable? Step3->Step4  Confirmed Resolved Result: Improved Reproducibility Step4->Resolved  Confirmed

Experimental Protocol: Optimization of a Resazurin-Based Drug Sensitivity Screen

This is a detailed step-by-step protocol for optimizing a drug sensitivity screen using the resazurin reduction assay, a method noted for being quick, cost-effective, and sensitive [3]. You can adapt this general framework for assays like CNX-2006.

Objective: To determine the optimal cell seeding density and establish a robust protocol for screening the drug sensitivity of the MCF7 breast cancer cell line (or your relevant cell line) to a compound like this compound.

Materials:

  • Cell line of interest (e.g., MCF7)
  • Complete growth medium
  • Resazurin sodium salt solution
  • Reference cytotoxic drug (e.g., cisplatin or bortezomib for control) [2]
  • Dimethyl sulfoxide (DMSO)
  • 96-well cell culture plate, clear bottom
  • Plate reader capable of measuring fluorescence (Ex ~560 nm, Em ~590 nm)

Procedure:

  • Cell Preparation:

    • Harvest cells in their logarithmic growth phase and determine viability and concentration.
    • Prepare a series of cell dilutions. A suggested range for a 96-well plate is from 500 to 15,000 cells per well in 100 µL of medium. Include a column of wells with medium only (no cells) as a blank.
  • Cell Seeding:

    • Seed the cells in the 96-well plate according to your dilution series. Each density should be replicated in at least 3-5 wells.
    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
  • Assay Execution:

    • After the incubation, prepare a 10% (v/v) resazurin solution in pre-warmed culture medium.
    • Carefully add 20 µL of the resazurin medium solution to each well, including the blank wells.
    • Return the plate to the incubator for 1-4 hours, protected from light.
    • Measure the fluorescence using a plate reader.
  • Data Analysis:

    • Calculate the average fluorescence of the blank wells and subtract this value from all other wells.
    • Plot the background-subtracted fluorescence against the cell seeding density. The optimal seeding density for a subsequent drug screen is the highest density that still falls within the linear range of the curve and is not over-confluent.
  • Drug Treatment (Once density is optimized):

    • Seed cells at the optimized density across a new 96-well plate.
    • The next day, treat the cells with a concentration range of your test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a reference drug control [2].
    • Incubate for the desired treatment period (e.g., 72 hours).
    • Add the resazurin solution, incubate, and read the fluorescence as before.
    • Calculate % viability normalized to the vehicle control and generate dose-response curves to determine metrics like IC₅₀ or GR₅₀ [3].

The following flowchart visualizes the key steps in this experimental workflow.

Start Begin Protocol S1 Harvest log-phase cells and prepare dilution series Start->S1 S2 Seed 96-well plate (Include blank wells) S1->S2 S3 Incubate for 24 hours S2->S3 S4 Add resazurin solution S3->S4 S5 Incubate 1-4 hours (Protected from light) S4->S5 S6 Measure fluorescence S5->S6 S7 Analyze data to find optimal cell density S6->S7 S8 Proceed to drug sensitivity screen S7->S8

References

Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solvent compatibility data for CNX-2006 as provided by the manufacturer [1] [2].

Solvent Concentration Notes
DMSO 100 mg/mL (183.3 mM) Recommended for initial stock; hygroscopic (absorbs moisture) [1] [2].
Ethanol 29 mg/mL (53.15 mM) An alternative for stock solutions [1] [2].
Water Insoluble Not suitable for direct dissolution [1] [2].
0.5% CMC-Na Suspension ≥ 5 mg/mL For in vivo studies (e.g., 25 mg/kg dose in mouse models) [1] [2].
Detailed Protocols
  • In vitro Stock Solution (10 mM in DMSO)

    • Calculate the amount of solvent needed. To make 1 mL of 10 mM stock solution, you will need 10 mg of this compound [1].
    • Add 10 mg of this compound to a clean vial.
    • Pipette 1 mL of fresh, anhydrous DMSO into the vial.
    • Vortex or sonicate the mixture briefly until the solid is fully dissolved, resulting in a clear solution.
    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
  • In vivo Dosing Suspension (5 mg/mL)

    • Add 5 mg of this compound to a vial.
    • Add 1 mL of 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.
    • Mix vigorously using a vortex mixer to obtain a homogeneous, milky suspension [1].
    • Use immediately after preparation for animal administration (e.g., intraperitoneal injection at 25 mg/kg) [1] [2].

Frequently Asked Questions

Q: My this compound solution in DMSO has frozen and precipitated. Is it still usable? A: This is a common occurrence. According to the manufacturer, this compound is stable at room temperature and can withstand shipping without cooling [1]. A precipitate after freezing does not necessarily indicate degradation.

  • Troubleshooting Steps:
    • Warm gently: Thaw the solution at room temperature.
    • Re-dissolve: Vortex the tube thoroughly. If precipitate persists, briefly warm the vial in your hand or a 37°C water bath with gentle shaking.
    • Inspect: Before use, ensure the solution is clear and there is no particulate matter. If the compound does not go back into solution, it may indicate water contamination or degradation.

Q: Why does my in vivo suspension settle so quickly? A: This is normal for heterogeneous suspensions. The key is to ensure it is homogeneous at the time of dosing [1].

  • Solution: Vortex the suspension immediately before drawing it into the dosing syringe.

Experimental Workflow Visualization

The following diagram illustrates the decision process for preparing this compound based on your experimental needs.

CNX2006_Preparation_Workflow Start Start: Prepare this compound Decision_Application What is the application? Start->Decision_Application InVitro In Vitro Experiment Decision_Application->InVitro  Cell-based Assay InVivo In Vivo Experiment Decision_Application->InVivo  Animal Study Decision_Solvent Choose a solvent InVitro->Decision_Solvent Protocol_Suspension Protocol: 5 mg/mL Suspension1. Weigh 5 mg CNX-20062. Add 1 mL 0.5% CMC-Na3. Vortex to homogeneous suspension InVivo->Protocol_Suspension UseDMSO Use DMSO Decision_Solvent->UseDMSO  High Conc. UseEthanol Use Ethanol Decision_Solvent->UseEthanol  Alternative Protocol_DMSO Protocol: 10 mM in DMSO1. Add 10 mg CNX-20062. Add 1 mL DMSO3. Vortex to dissolve4. Aliquot and store at -20°C UseDMSO->Protocol_DMSO Protocol_Ethanol Protocol: 29 mg/mL in Ethanol1. Weigh CNX-20062. Add Ethanol to 29 mg/mL3. Vortex to dissolve UseEthanol->Protocol_Ethanol

Key Takeaways

  • DMSO is Primary: For most in vitro work, DMSO is the preferred solvent for preparing high-concentration stock solutions of this compound [1] [2].
  • Suspensions for Animals: In vivo studies require a stable suspension in a vehicle like 0.5% CMC-Na [1].
  • Handle with Care: Due to DMSO's hygroscopic nature, using fresh, anhydrous DMSO and proper storage is critical to maintain compound stability and avoid precipitation issues [1] [2].

References

How to Develop Your CNX-2006 Stability Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, you can build your own experimental stability assessment using general principles. The key parameters to investigate are summarized in the table below.

Parameter to Investigate Specific Measurement Methods Purpose & Relevance
Appearance/Physical State Visual inspection for precipitation, cloudiness, color change [1] Initial, rapid indicator of physical stability and potential degradation.
Concentration/Potency HPLC, LC-MS, functional bioassay Quantifies core stability; determines if the active component remains intact and potent.
pH pH meter Detects shifts that may catalyze decomposition, crucial for buffered solutions.
Key Excipients/Stabilizers Specific assays for buffers, preservatives Ensures the stability-supporting matrix remains effective.

Experimental Workflow for Freeze-Thaw Stability

You can adapt the following workflow to design your stability study for CNX-2006.

workflow Start Start: Define Study Parameters P1 1. Aliquot this compound in intended formulation Start->P1 P2 2. Initial Characterization (Appearance, pH, Concentration) P1->P2 P3 3. Freeze Samples (at target temperature, e.g., -20°C or -80°C) P2->P3 P4 4. Thaw Samples (under defined conditions) P3->P4 P5 5. Analyze Thawed Samples vs. pre-freeze control P4->P5 Decision Stable after this cycle? P5->Decision Decision->P3 Yes, proceed to next cycle End Define Stability Profile Decision->End No, or after final cycle

Based on the workflow, here are detailed methodologies for key steps:

  • Sample Preparation: Prepare multiple identical aliquots of this compound in its final formulation buffer. This allows each freeze-thaw cycle to be tested on a fresh sample, avoiding repeated stress on the same vial [2].
  • Defining the Cycle: A complete cycle involves freezing the sample at your chosen storage temperature (e.g., -20°C or -80°C) for a defined period (often 24 hours), followed by thawing under controlled conditions (e.g., in a refrigerator at 4°C, on ice, or at room temperature). Consistency in the thawing process is critical for reproducible results.
  • Analysis Points: Analyze one aliquot before any freezing (time-zero control). Then, analyze subsequent aliquots after 1, 3, 5, and up to 10 freeze-thaw cycles [2]. Compare the post-thaw data to the time-zero control to quantify any changes.

Freeze-Thaw Mechanism and Stabilization Strategies

Understanding how freezing can damage your sample helps in selecting the right troubleshooting strategies. The diagram below illustrates this process and potential interventions.

mechanism Freeze Freezing Process A1 Ice Formation & Solution Concentration Freeze->A1 A2 Cold Denaturation of Macromolecules Freeze->A2 A3 pH Shifts & Mechanical Stress Freeze->A3 S1 Add Cryoprotectants (e.g., Sucrose, Glycerol) S1->A1 S2 Optimize Buffers (Prevent pH shifts) S2->A3 S3 Use Rapid Freezing & Controlled Thawing S3->A2 S3->A3

If your initial experiments show degradation, consider these stabilization strategies that correspond to the mechanisms above:

  • Add Cryoprotectants: Incorporate agents like sucrose (0.2-0.5 M) or glycerol (5-10%) to protect the compound from the stresses of ice formation [2].
  • Optimize Buffers: Use buffers that do not show significant pH shifts during freezing (e.g., avoid sodium phosphate). Increasing buffer concentration can also help.
  • Adjust Freezing/Thawing Rates: Experiment with flash-freezing in liquid nitrogen or slow-freezing at -80°C. Similarly, test different thawing methods (ice bath vs. room temperature) to find the gentlest approach for this compound [1].

References

CNX-2006 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative data for CNX-2006 from the available literature:

Parameter Value / Description
IC50 (mutant EGFR) < 20 nM [1] [2]
Selectivity Very weak inhibition of wild-type EGFR [1] [2]
In Vivo Model H1975 (EGFR L858R/T790M) xenograft in nude mice [1] [2]
In Vivo Dosage 25 mg/kg [1] [2]
In Vivo Formulation 5% DMSO, 15% Solutol HS15 in PBS [1] [2]
In Vivo Administration Intraperitoneal (i.p.) [1] [2]
Molecular Weight 545.53 g/mol [1] [2]
Chemical Formula C₂₆H₂₇F₄N₇O₂ [1] [2]
Solubility (DMSO) 91 mg/mL (166.81 mM) [1]

This compound Experimental Protocols

While full experimental details are not available in the search results, here are the key methodological points referenced for this compound.

In Vitro Assays
  • Growth Inhibition Assays: Human EGFR mutant lung adenocarcinoma cell lines are treated with this compound in standard growth inhibition assays to determine potency [1] [2].
  • Immunoblotting Analysis: Cells with endogenous or transiently transfected mutant EGFRs (e.g., HEK293) are treated with inhibitors for 6 hours. Subsequent lysates are analyzed by immunoblotting to assess target inhibition and downstream effects [1] [2]. Reported concentrations for these experiments go up to ~1000 nM [2].
In Vivo Study
  • Animal Model: Nude mice with H1975 xenografts (harboring EGFR L858R/T790M mutations) [1] [2].
  • Formulation: 5% DMSO, 15% Solutol HS15 in PBS [1].
  • Dosage & Administration: 25 mg/kg, administered via intraperitoneal (i.p.) injection [1] [2].

Dose Escalation Protocol Framework

Since a specific protocol for this compound was not found, the following general framework for Phase I oncology trials can guide your research. The core goal is to establish the Recommended Phase II Dose (RP2D) by finding the dose that is both safe and shows biological activity [3].

Start Preclinical Data Analysis Step1 Define Starting Dose (Often 1/10 of STD10 in animals) Start->Step1 Step2 Cohort 1: Administer Starting Dose (Often 1-3 patients) Step1->Step2 Step3 Observe for Dose-Limiting Toxicities (DLTs) During 1st Cycle (e.g., 28 days) Step2->Step3 Step4 Decision Point: Escalate, Expand, or De-escalate? Step3->Step4 Step4->Step2  Escalate if 0 DLTs in cohort  De-escalate if ≥ 2 DLTs in cohort Step5 Identify Maximum Tolerated Dose (MTD) Highest dose with DLT rate ≤ 33% Step4->Step5  Identify MTD Step6 Establish Recommended Phase II Dose (RP2D) Typically MTD or a dose below it Step5->Step6

Key Design Components

When designing a dose escalation study, you must define several key parameters upfront [3]:

  • Starting Dose: Typically based on preclinical toxicology studies, often a fraction of the dose that caused severe toxicity in 10% of animals (STD10) [3].
  • Dose Increments: Pre-specified percentage increases between dose levels. Modifications of the Fibonacci sequence (e.g., 100%, 67%, 50%, 40%) are historically common [3].
  • Dose-Limiting Toxicity (DLT): Predefined toxic effects considered unacceptable, which limit further escalation. These are graded using standardized criteria like CTCAE [3].
  • Target Toxicity Level: The maximum acceptable probability of DLT, usually set between 20% and 33% [3].
  • Endpoint Definitions:
    • Maximum Tolerated Dose (MTD): In the U.S., this is often the highest dose where ≤33% of patients experience a DLT [3].
    • Recommended Phase II Dose (RP2D): This is the primary goal of the trial and is often the MTD or a dose just below it [3].

Troubleshooting & FAQs for Your Research

Based on common challenges in early drug development, here are potential issues and solutions that may apply to your work with this compound.

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound?

  • A: this compound is a novel, irreversible EGFR tyrosine kinase inhibitor. It is mutant-selective, potently inhibiting activating EGFR mutations and the T790M resistance mutation (IC50 < 20 nM), while showing very weak activity against wild-type EGFR [1] [2].

Q2: How should I formulate this compound for in vivo studies?

  • A: One reported formulation for in vivo studies uses 5% DMSO, 15% Solutol HS15, and 80% PBS [1]. For optimal results, you may need to empirically determine the best formulation for your specific administration route. Sonication is recommended to aid dissolution for in vitro work [1].

Q3: What are potential resistance mechanisms to this compound?

  • A: In vitro studies suggest that resistance to this compound may emerge more slowly than to first-generation inhibitors like erlotinib. When resistance does occur, it may not be primarily mediated by the T790M mutation but could involve epithelial-mesenchymal transition (EMT), as evidenced by increased expression of EMT markers and MMP9 [1] [2].

Q4: My HPLC analysis shows peak splitting or baseline noise when analyzing this compound. What could be wrong?

  • A: This is a common analytical chemistry issue. Peak splitting can be caused by column problems (e.g., poor installation, damage), solvent mismatch between the sample and mobile phase, or an overloaded injection volume. Baseline noise can stem from a contaminated mobile phase, air bubbles in the system, or a dirty detector flow cell [4].
    • Solution: Ensure your column is properly installed, use high-quality and filtered solvents, degas your mobile phase, and perform regular system maintenance [4].

References

CNX-2006 Treatment Durations in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type / Purpose Cell Lines Used Treatment Duration Concentration Key Readout / Objective
Immunoblotting (Protein Inhibition) [1] [2] HEK293; PC9; HCC-827; NCI-H1975 6 hours [1] [2] Up to 1000 nM Inhibition of EGFR phosphorylation
Growth Inhibition / Viability (GI₅₀) [1] [3] [2] Panel of 23 NSCLC cell lines 72 hours [3] Varies (e.g., GI₅₀: 3-8000 nM) Cell proliferation / viability
Apoptosis Assay [3] NCI-H1975 24 hours [3] 1 μM Apoptosis (Annexin V, mitochondrial potential)
3D Spheroid Assay [3] NCI-H1975 96 hours [3] 1 μM Reduction in spheroid volume

Detailed Experimental Context

The data in the table is derived from specific methodologies that provide context for these timeframes.

  • Immunoblotting (6-hour treatment): This protocol involves treating cells with CNX-2006 for 6 hours before lysing them to analyze protein expression and phosphorylation levels via Western Blot. The goal is to confirm the direct inhibitory effect on the target protein, EGFR, and its downstream signaling pathways in a relatively short timeframe [1] [2].
  • Growth Inhibition (72-hour treatment): This is a standard cell viability assay. Cells are seeded and, after 24 hours, treated with a range of this compound concentrations. The cells are then incubated with the drug for 72 hours, after which a colorimetric reagent is added to measure cell viability and calculate the GI₅₀ (the concentration that causes 50% growth inhibition) [3].

This compound Mechanism & Resistance Signaling

To better understand the context of these experiments, the following diagram outlines the drug's mechanism of action and key resistance pathways identified in research.

cnx_mechanism CNX This compound Mutant_EGFR Mutant EGFR (L858R/T790M) CNX->Mutant_EGFR Irreversible Inhibition WT_EGFR Wild-Type EGFR CNX->WT_EGFR Weak Inhibition Apoptosis Apoptosis & Growth Inhibition Mutant_EGFR->Apoptosis Signaling Blocked Resistance_MET Resistance: MET Amplification (Oncogene Swap) Mutant_EGFR->Resistance_MET Resistance Mechanism Resistance_NFkB Resistance: NF-κB Pathway Activation & EMT Mutant_EGFR->Resistance_NFkB Resistance Mechanism

Common Experimental Considerations

Based on the research, here are some critical points to consider when planning your experiments with this compound:

  • Primary vs. Established Cell Lines: The protocols above use established, immortalized cell lines. Isolating and maintaining primary cancer cell cultures is notably more complex, laborious, and has a higher risk of contamination from fibroblasts [4].
  • Solubility and Formulation: this compound has a recommended stock solubility of 100 mg/mL in DMSO [2]. For in vivo studies, one published protocol used a formulation of 5% DMSO and 15% Solutol HS15 in PBS [1] [2].
  • Anticipating Resistance Mechanisms: Be aware that prolonged treatment can lead to acquired resistance. Studies have identified mechanisms such as MET amplification (sometimes with a complete "oncogene swap") and activation of the NF-κB pathway and epithelial-mesenchymal transition (EMT) [5] [3] [6].

References

Compound Profiles and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental information for these two third-generation EGFR inhibitors.

Feature CNX-2006 CO-1686 (Rociletinib)
Status Tool compound for preclinical research [1] [2] Investigational drug; clinical development halted [3]
Primary Target EGFR with activating mutations (e.g., L858R, exon 19 del) and T790M [2] [4] EGFR with activating mutations and T790M [3]
Mechanism Irreversible, covalent binder to Cys797 [2] [4] Irreversible, covalent binder to Cys797 [3]
Selectivity Mutant-selective; spares wild-type EGFR [2] [4] Mutant-selective; designed to spare wild-type EGFR [3]
Key Evidence Level In vitro and in vivo models [1] [2] [4] In vitro models, clinical trials (Phase I/II) [3]

Comparison of Efficacy and Experimental Data

The following table consolidates quantitative data and experimental observations from the search results to help you compare their performance directly.

Aspect This compound CO-1686 (Rociletinib)
In Vitro Potency (IC₅₀) ~46-61 nM (in NCI-H1975 L858R/T790M cells) [2] Comparable activity to this compound in cells with mutated EGFR [2]
In Vivo Efficacy Effective in H1975 (L858R/T790M) xenograft models [4] N/A (Clinical trials showed efficacy in patients) [3]
Activity vs. WT-EGFR Minimal effect; inhibits at concentrations >10-fold higher than for mutant EGFR [2] Designed to spare WT-EGFR to reduce toxicity [3]
Activity on Rare Mutations Active against G719S, L861Q, T854A; not active on exon 20 insertions [4] N/A

| Resistance Mechanisms | - MET amplification ("oncogene swap") [1]

  • NF-κB pathway activation [2] [5] | N/A |

Overview of Key Experimental Protocols

To help you evaluate and potentially replicate the findings, here are summaries of the key experimental methodologies cited in the search results.

  • Growth Inhibition Assay (for this compound) [1]

    • Cell Lines: Human lung adenocarcinoma cell lines (e.g., HCC827, PC9, NCI-H1975).
    • Procedure: Cells are plated in 96-well plates and treated with a concentration range of the test drug for 72 hours.
    • Viability Measurement: Cell viability is assessed using a colorimetric assay (Cell Counting Kit-8), which measures the metabolic activity of living cells.
    • Data Analysis: The concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) is calculated from dose-response curves.
  • Western Blot Analysis (for this compound) [1] [2]

    • Purpose: To analyze the inhibition of EGFR phosphorylation and downstream signaling pathways.
    • Procedure: Cells are treated with the inhibitor for a set time (e.g., 6 hours). Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
    • Key Antibodies: Anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-phospho-ERK, etc.
  • In Vivo Xenograft Study (for this compound) [4]

    • Model: Nude mice implanted with H1975 cells (harboring EGFR L858R/T790M mutations).
    • Dosing: this compound was administered intraperitoneally at 25 mg/kg.
    • Endpoint: Measurement of tumor volume over time to assess the compound's efficacy in suppressing tumor growth.

Signaling Pathway and Resistance Mechanisms

This compound potently inhibits mutant EGFR signaling, but cancer cells can activate alternative pathways to survive. The diagram below illustrates the primary drug resistance mechanisms identified in the search results.

architecture CNX2006 This compound Inhibition Mutant_EGFR Mutant EGFR (L858R/T790M) CNX2006->Mutant_EGFR Blocks Downstream Proliferation & Survival (MAPK, PI3K/AKT pathways) Mutant_EGFR->Downstream MET_Amp MET Amplification (Bypass signaling or 'Oncogene Swap') NFkB NF-κB Pathway Activation Resistance Cell Survival & Proliferation (Resistance) MET_Amp->Resistance NFkB->Resistance

The "oncogene swap" is a particularly notable finding, where cancer cells upon developing resistance to this compound lose the amplified mutant EGFR gene and instead become dependent on MET amplification for survival, making them sensitive to MET inhibitors alone [1].

Interpretation and Research Implications

  • For this compound: The available data is robust for a preclinical tool compound, showing potent and selective inhibition of T790M-mutant EGFR. The identified resistance mechanisms provide a roadmap for designing combination therapies, such as with MET or NF-κB inhibitors [1] [2].
  • For CO-1686 (Rociletinib): While preclinical data suggested a profile similar to this compound, its clinical development was ultimately discontinued. This highlights that efficacy in cell lines and animal models, while crucial, does not always guarantee clinical success, which can be influenced by factors like patient response rates, toxicity profiles, and the competitive landscape [3].

References

CNX-2006 vs erlotinib resistance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The following table outlines the key experiments used to identify the resistance mechanisms and the associated methodological details.

Experimental Goal Key Findings Protocol Details

| In vitro Resistance Modeling [1] [2] | CNX-2006 resistance develops slower than to erlotinib; resistant cells show increased NF-κB activity or MET amplification. | Cell Lines: NSCLC lines (e.g., HCC827, PC9, NCI-H1975) with known EGFR mutations. Method: Chronic, stepwise exposure to increasing drug doses (e.g., 50 nM–1 μM this compound) over several months. Resistant clones analyzed via immunoblotting, growth assays, and genetic analysis [2]. | | Kinase Activity & Specificity Profiling [1] | this compound potently inhibits EGFR-T790M (IC50 ~46-61 nM) with minimal wild-type EGFR inhibition. | Assay: Surrogate kinase assays and tumor cell line models. Procedure: Cells treated with inhibitors for 2-6 hours, lysates analyzed via immunoblotting for phospho-EGFR and downstream signals (e.g., MAPK, AKT). IC50/GI50 values determined from dose-response curves [1]. | | Analysis of Resistance Pathways [1] [3] | NF-κB pathway is critically activated in this compound resistant cells; its inhibition reduces cell viability. | Techniques: Kinase substrate peptide array to profile active kinases; genetic (siRNA) knockdown of NF-κB; pharmacologic inhibition of NF-κB pathway combined with this compound. Readouts: Cell viability assays (e.g., Cell Counting Kit-8), apoptosis markers (Annexin V, PARP cleavage) [1]. | | In vivo Efficacy [1] [4] | this compound causes drastic tumor reduction in H1975 (L858R/T790M) xenograft models. | Model: Nude mice with subcutaneous NSCLC tumor xenografts. Dosing: this compound at 25 mg/kg, administered intraperitoneally. Monitoring: Tumor volume measurement; analysis of EGFR phosphorylation in tumor tissue [4]. |

Signaling Pathways in Resistance

The different resistance mechanisms for these drugs involve distinct cellular signaling pathways. The diagram below illustrates these pathways and their logical relationships.

resistance_mechanisms cluster_erlotinib Erlotinib Resistance cluster_cnx This compound Resistance EGFR_mut EGFR Activating Mutation (e.g., Del19, L858R) Erlotinib Erlotinib Treatment EGFR_mut->Erlotinib T790M Acquired T790M Mutation Erlotinib->T790M Resistance1 Resistance T790M->Resistance1 EGFR_T790M EGFR with T790M Mutation CNX2006 This compound Treatment EGFR_T790M->CNX2006 NFkB NF-κB Pathway Activation CNX2006->NFkB Persistent Inhibition OncogeneSwap Oncogene Swap (MET Amplification, EGFR Loss) CNX2006->OncogeneSwap Persistent Inhibition Resistance2 Resistance NFkB->Resistance2 OncogeneSwap->Resistance2

Research Implications

The distinct resistance mechanisms have significant implications for future drug development and treatment strategies:

  • Combination Therapies: Co-targeting EGFR and NF-κB may help overcome or prevent this compound resistance [1] [3]. For "oncogene swap" cases, MET inhibitors alone could be effective [2].
  • Treatment Sequencing: The potential for "oncogene swap" means re-biopsy and genetic profiling upon progression is critical, as continued EGFR inhibition would be futile if the EGFR mutation is lost [2].
  • Overcoming Erlotinib Resistance: The development of third-generation inhibitors like this compound and osimertinib was a direct response to the T790M-mediated resistance to first-generation TKIs [5] [6].

References

Mutant Selectivity and Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data demonstrating CNX-2006's selectivity for mutant EGFR over the wild-type (WT) receptor.

Assessment Method Cell Line / Kinase EGFR Status This compound Potency (IC₅₀ or GI₅₀) Comparison to WT EGFR
EGFR Phosphorylation (IC₅₀) [1] NCI-H1975 L858R/T790M ~46 nM >10-fold more selective
EGFR Phosphorylation (IC₅₀) [1] PC9GR4 delE746-A750/T790M ~61 nM >10-fold more selective
Cell Proliferation (GI₅₀) [1] PC9DR1 delE746-A750/T790M (amplified) 8 nM Up to 290-fold more potent than gefitinib
Cell Proliferation (GI₅₀) [1] Panel of 23 NSCLC lines Various WT EGFR 2,700 - 8,000 nM Benchmark against mutant activity

This compound works through a covalent, irreversible mechanism, binding to the conserved Cys797 residue in the ATP-binding pocket of EGFR [1] [2]. Its selectivity arises from higher potency against mutant kinases, with one study reporting it is ~22-fold more selective for L858R/T790M mutant EGFR over WT EGFR in kinetic assays [3].

Key Experimental Protocols

The data in the guide were generated using standard and reliable experimental methods in cancer pharmacology:

  • In Vitro Kinase Assays: The direct inhibition of EGFR phosphorylation (phospho-EGFR) was typically measured after treating engineered or NSCLC cell lines with this compound for 2 hours. Cell lysates were then analyzed via immunoblotting to detect levels of phospho-EGFR and total EGFR to calculate IC₅₀ values [1].
  • Cell Proliferation Assays (GI₅₀): The anti-proliferative effects were determined using colorimetric assays (e.g., Cell Counting Kit-8). Cells were plated and treated with a range of this compound concentrations for 72 hours. After adding the reagent, absorbance was measured, and the GI₅₀ (concentration for 50% growth inhibition) was calculated relative to DMSO-treated controls [1] [4].
  • In Vivo Efficacy Studies: The selectivity and efficacy of this compound have been confirmed in animal models, such as nude mice implanted with H1975 (L858R/T790M) xenografts. Administration of this compound (e.g., 25 mg/kg) resulted in significant tumor regression, demonstrating its potency against T790M-mutant tumors in a living system [2].

Mechanisms of Acquired Resistance

Prolonged treatment with this compound can lead to acquired resistance, with research identifying two primary non-mutational bypass mechanisms:

Resistance This compound Acquired Resistance Mechanisms cluster_0 Resistance Pathways CNX This compound Treatment Sensitive Sensitive Cell (EGFR T790M) CNX->Sensitive Path1 Activation of NF-κB Pathway Sensitive->Path1 Persistent EGFR Inhibition Path2 Oncogene Swap (Loss of EGFR, MET Amplification) Sensitive->Path2 Effect1 Survival via Alternative Signaling Path1->Effect1 Effect2 MET-Driven Growth EGFR-Independent Path2->Effect2

  • NF-κB Pathway Activation: In some resistant cells, effective shutdown of mutant EGFR signaling leads to a dependency on the NF-κB pathway for survival. These cells show constitutive activation of NF-κB and become highly sensitive to its genetic or pharmacological inhibition [1] [5] [6].
  • Oncogene Swap (MET Amplification): In other cases, resistant cells exhibit a complete shift in oncogenic dependence, known as an "oncogene swap." They lose the amplified mutant EGFR gene (including T790M) and simultaneously acquire MET amplification. Consequently, these cells are resistant to EGFR inhibitors but sensitive to MET inhibitors alone [4].

Comparison with Other EGFR Inhibitors

The table below places this compound's performance in context with other generations of EGFR TKIs.

EGFR Inhibitor Generation Key Molecular Feature Activity vs. T790M Selectivity for Mutant vs. WT EGFR
This compound Third Irreversible, covalent binding Potent High (10 to 290-fold)
CO-1686 (Rociletinib) Third Irreversible, covalent binding Potent High (comparable to this compound) [1]
Afatinib, Dacomitinib Second Irreversible, pan-HER2 inhibitor Weak at clinically achievable doses Low [1] [5]
Erlotinib, Gefitinib First Reversible, ATP-competitive Inactive Low to moderate [1]

This compound and its analog CO-1686 represent the third-generation of EGFR inhibitors, designed to overcome the limitations of their predecessors. While first-generation inhibitors are ineffective against T790M, and second-generation inhibitors cause dose-limiting toxicity due to WT EGFR inhibition, this compound achieves potent activity against T790M with minimal WT EGFR inhibition, offering a superior therapeutic window [1] [5] [3].

Research Implications

The evidence shows that NF-κB inhibition can synergize with this compound to reduce the viability of resistant cells, suggesting a promising combination therapy strategy for overcoming this specific resistance mechanism [1] [5]. The "oncogene swap" phenomenon underscores that after resistance develops, retesting the tumor's genomic landscape is critical, as continued EGFR inhibition would be futile if the cancer has switched to MET dependency [4].

References

CNX-2006 compared to other EGFR TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

CNX-2006 is a novel, irreversible EGFR tyrosine kinase inhibitor designed to be mutant-selective, particularly targeting EGFR with the T790M resistance mutation while sparing the wild-type (WT) receptor [1] [2] [3]. The table below summarizes the core mechanistic profiles.

Inhibitor Generation Primary Target Action Key Differentiating Feature
This compound (3rd Gen Tool) EGFR Activating Mut + T790M Irreversible, Covalent High selectivity for mutant EGFR over WT; research compound [1] [2] [3]
Gefitinib/Erlotinib 1st EGFR Activating Mut Reversible, ATP-competitive Targets mutant EGFR, but no activity against T790M; inhibits WT EGFR [4] [2]
Afatinib/Dacomitinib 2nd Pan-ERBB Family Irreversible, Covalent Broader inhibition of ErbB family; increased side effects due to WT EGFR inhibition [4]
Osimertinib 3rd EGFR Activating Mut + T790M Irreversible, Covalent Approved, clinically effective T790M inhibitor; some WT EGFR activity [4] [2]

The selective mechanism of this compound can be visualized in the following pathway diagram:

G EGFR_mut Mutant EGFR (e.g., T790M) Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR_mut->Downstream EGFR_wt Wild-Type EGFR EGFR_wt->Downstream CNX2006 This compound CNX2006->EGFR_mut Potent Inhibition (IC50 < 20 nM) CNX2006->EGFR_wt Weak Inhibition Cell_growth Tumor Cell Growth & Survival Downstream->Cell_growth

Quantitative Efficacy and Potency Data

Experimental data from cell-based assays demonstrates this compound's potency and selectivity profile, as shown in the comparative table below.

Cell Line EGFR Status This compound GI50 (μM) Gefitinib GI50 (μM) CO-1686 GI50 (μM) Key Finding
NCI-H1975 L858R/T790M 0.003 7.9 0.004 Highly potent against T790M; >2,600x more potent than gefitinib [2] [3]
PC9GR4 Ex19Del/T790M 0.061 (IC50) N/A N/A Effective in T790M model [2]
HCC827 Ex19Del 0.055 (IC50) N/A N/A Active against sensitizing mutations [2]
A549 WT 2.7 8.0 1.2 Minimal effect on WT EGFR; >10x higher selectivity vs. other TKIs [2] [3]

Resistance Mechanisms

Studies exposing EGFR-mutant cancer cells to this compound have revealed several potential resistance pathways, summarized in the table below.

Resistance Mechanism Description Potential Overcome Strategy
NF-κB Activation NF-κB1 overexpression replaces oncogenic EGFR signaling; associated with EMT [2] [3] Co-inhibition of NF-κB pathway [2] [3]
"Oncogene Swap" Loss of amplified mutant EGFR allele with acquisition of MET amplification [5] MET-TKI (e.g., Crizotinib) alone [5]
Bypass Signaling Co-occurrence of MET amplification with retained T790M [5] Combination of this compound + MET-TKI [5]

The following diagram illustrates the two distinct MET-related resistance pathways identified:

G cluster_swap Oncogene Swap cluster_bypass Bypass Signaling CNX2006_tx This compound Treatment Resistant_cell Resistant Cell Population CNX2006_tx->Resistant_cell Loss_EGFR Loss of EGFR mutant allele (including T790M) Resistant_cell->Loss_EGFR Path 1 Retain_T790M Retained EGFR T790M Resistant_cell->Retain_T790M Path 2 MET_driven MET-Driven Signaling Loss_EGFR->MET_driven Gain_MET Acquisition of MET amplification Gain_MET->MET_driven Strategy1 Override Strategy: MET-TKI alone is effective MET_driven->Strategy1 Dual_signaling Dual EGFR/MET Signaling Retain_T790M->Dual_signaling Co_MET Co-occurring MET amplification Co_MET->Dual_signaling Strategy2 Override Strategy: This compound + MET-TKI Combo Dual_signaling->Strategy2

Experimental Protocol Overview

Key methodologies from the cited studies provide a framework for evaluating EGFR TKIs:

  • Growth Inhibition Assay (GI50 Determination):

    • Cell Lines: Human EGFR-mutant lung adenocarcinoma cells (e.g., HCC827, NCI-H1975) [1] [2].
    • Procedure: Plate ~3,000 cells/well in 96-well plates. After 24 hours, add serial dilutions of the TKI (e.g., this compound, gefitinib) and incubate for 72 hours. Measure cell viability using a colorimetric assay (e.g., Cell Counting Kit-8). Calculate GI50 (concentration for 50% growth inhibition) from dose-response curves [2] [3].
  • Immunoblotting for Target Engagement:

    • Procedure: Treat cells (e.g., 293 cells with transfected mutant EGFRs) with inhibitors for 6 hours. Prepare cell lysates and analyze by SDS-PAGE and western blotting. Probe with antibodies against phospho-EGFR, total EGFR, and downstream proteins (e.g., phospho-AKT, phospho-ERK) to confirm pathway inhibition [1] [2].
  • In Vivo Efficacy Studies:

    • Model: Establish NCI-H1975 (L858R/T790M) xenografts in nude mice [1].
    • Dosing: Administer this compound via intraperitoneal injection (e.g., 25 mg/kg) [1].
    • Endpoint: Monitor tumor volume over time compared to vehicle control.

Conclusion and Comparative Positioning

As a research tool, This compound demonstrates a compelling preclinical profile as a potent and highly mutant-selective EGFR inhibitor, effectively targeting T790M resistance with minimal wild-type EGFR disruption [1] [2]. Its study has been critical for illuminating novel resistance mechanisms like NF-κB pathway activation and the "oncogene swap" [5] [2] [3].

While osimertinib is the established standard for T790M-positive NSCLC in the clinic [6], data on this compound provides valuable insights for drug developers. Research into compounds like this compound informs the ongoing pursuit of fourth-generation EGFR inhibitors designed to overcome emerging resistance [4].

References

Specificity and Efficacy Against EGFR Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the activity of CNX-2006 against various EGFR mutations based on in vitro models.

EGFR Mutation Type Cell Line Model(s) Experimental Measure Result / Potency Comparative Notes
Exon 19 del + T790M [1] PC9GR4 IC50 (EGFR phosphorylation) ~61 nM [1] Effectively inhibits phosphorylation.
L858R + T790M [1] NCI-H1975 IC50 (EGFR phosphorylation) ~46 nM [1] Effective at low nanomolar concentrations.
Exon 19 del (sensitive) [1] HCC827, PC9 IC50 (EGFR phosphorylation) 55 - 104 nM [1] Active against activating mutations without T790M.
Wild-Type (WT) EGFR [1] 293H (transfected) IC50 (EGFR phosphorylation) >10-fold higher than for mutants [1] High selectivity for mutant over WT EGFR.
Uncommon Mutations (G719S, L861Q) [1] 293H (transfected) Sensitivity As active as erlotinib [1] Shows broad activity against rare sensitizing mutations.
Exon 20 Insertion [1] 293H (transfected) Sensitivity No detectable effect [1] Inherently resistant, similar to other EGFR-TKIs.

The high selectivity of this compound for mutant EGFR was confirmed in a broad kinase profiling assay, where it demonstrated 95.96% inhibition of the L858R/T790M mutant EGFR at 1 µM, with minimal off-target effects [1].

Key Experimental Protocols

The data on this compound was generated through standard preclinical methodologies.

  • Cell Viability and Proliferation (GI50 Assay): Cells were plated and treated with a range of this compound concentrations for 72 hours. Cell viability was measured colorimetrically, and the drug concentration that caused 50% growth inhibition (GI50) was calculated [1].
  • Analysis of EGFR Signaling Inhibition: Cells were treated with this compound for about 2 hours. Cell lysates were then analyzed via Western Blot to detect levels of phosphorylated EGFR and its key downstream proteins (like AKT and ERK), determining the IC50 for pathway inhibition [1].
  • Kinase Selectivity Profiling: The selectivity of this compound was tested using a radiometric assay platform against a panel of 62 recombinant protein kinases to identify potential off-target interactions [1].
  • Development of Resistant Models: this compound-sensitive cells were continuously exposed to increasing doses of the drug over several months. The resulting resistant clones were then isolated and characterized to study mechanisms of acquired resistance [1].

This compound Mechanism and Resistance

The following diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in preclinical models.

G Mutant_EGFR Mutant EGFR (e.g., Exon 19 del, T790M) Signaling Cell Survival & Proliferation Signals Mutant_EGFR->Signaling WT_EGFR Wild-Type EGFR WT_EGFR->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis Inhibits NFkB NF-κB Pathway Activation Signaling->NFkB Replaced by CNX2006 This compound CNX2006->Mutant_EGFR Irreversibly Inhibits CNX2006->WT_EGFR Minimal Effect Resistance Acquired Resistance NFkB->Resistance

A primary resistance mechanism identified for this compound is the activation of alternative survival pathways. Research on resistant cell lines revealed that effective inhibition of mutant EGFR signaling can lead to a dependency switch, where the NF-κB pathway becomes constitutively active, driving cell survival and proliferation despite effective EGFR blockade [1].

Interpretation for Research

  • Exon 19 Deletion Context: The data confirms this compound's potency against the classic exon 19 deletion, particularly in the context of the T790M resistance mutation [1]. While patients with exon 19 deletions generally show better outcomes with EGFR-TKIs than those with L858R mutations [2] [3], the available data for this compound does not suggest a major efficacy difference between these two common mutation types [1].
  • Clinical Translation Consideration: this compound is a tool compound representing the class of mutant-selective EGFR inhibitors. Its structural analog, rociletinib (CO-1686), was the compound advanced into clinical trials [1]. Be aware that clinical development for rociletinib was ultimately halted [4], while the analogous drug osimertinib is the one that successfully gained approval [4] [5].

References

CNX-2006 potency in T790M vs L858R models

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity of CNX-2006

Cellular and Enzymatic Potency (IC50/GI50)

Model System Mutation Type This compound Potency (nM) Comparison to WT EGFR (Fold Selectivity) Citation
Enzymatic Assay EGFR T790M IC50 < 20 nM ~14 to 22-fold selective over WT [1] [2] [3]
Cell Proliferation (H1975) L858R/T790M GI50: 3 - 32 nM Up to 290-fold more selective than 1st-gen TKIs [1] [3] [4]
Cell Proliferation (PC9) delE746-A750 GI50: ~55 - 104 nM Information missing [3] [4]
p-EGFR Inhibition (H1975) L858R/T790M IC50: ~46 nM >10-fold selective over WT EGFR [3] [4]
p-EGFR Inhibition (PC9GR4) delE746-A750/T790M IC50: ~61 nM >10-fold selective over WT EGFR [3] [4]

Comparison with Other EGFR Inhibitors (GI50 in T790M models)

Inhibitor Generation Key Characteristic GI50 in T790M+ Cells (e.g., H1975)
This compound Third Mutant-selective, Irreversible ~3 - 32 nM [3] [4]
CO-1686 (Rociletinib) Third Mutant-selective, Irreversible Comparable to this compound [3] [4]
Erlotinib First Reversible ~98,000 nM (Resistant) [5]
Afatinib Second Irreversible, inhibits WT EGFR Much higher (due to WT EGFR toxicity) [6]

Detailed Experimental Protocols

The high-quality data on this compound is supported by robust experimental methodologies. Here are the details of key assays cited:

1. Growth Inhibition Assay (GI50)

  • Objective: To determine the compound concentration that inhibits 50% of cell proliferation.
  • Cell Lines: Typically a panel of NSCLC lines, including:
    • H1975: Harbors the L858R/T790M double mutation.
    • PC9: Harbors the delE746-A750 activating mutation.
    • PC9GR4: A resistant derivative harboring delE746-A750/T790M.
    • A431: Expresses wild-type (WT) EGFR at high levels (used for selectivity assessment).
  • Procedure: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays like MTT or CellTiter-Glo. The GI50 value is then calculated from the resulting dose-response curve [1] [2] [3].

2. Phospho-EGFR Inhibition Assay (IC50)

  • Objective: To measure the concentration that reduces EGFR autophosphorylation by 50%, confirming direct target engagement.
  • Cell Lines: Similar to those used in proliferation assays (e.g., H1975, PC9, PC9GR4).
  • Procedure: Cells are treated with this compound for a shorter period (e.g., 2-6 hours). Cell lysates are then prepared and analyzed by immunoblotting (Western blot) using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. The IC50 is determined by densitometric analysis of the p-EGFR band intensity [2] [3] [4].

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model.
  • Animal Model: Immunodeficient nude mice.
  • Procedure: Mice are subcutaneously implanted with H1975 tumor cells. Once tumors are established, animals are treated with this compound (e.g., at 25 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection. Tumor volume and body weight are monitored regularly. Efficacy is demonstrated by a significant reduction in tumor growth rate or tumor regression in the treated group compared to the control [2] [3].

Mechanism of Action and Resistance

This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition [3] [4]. Its unique structure allows it to be more potent against mutant EGFR (including T790M) than the wild-type receptor.

Despite its potency, cancer cells can develop resistance. A key mechanism identified for this compound and other 3rd gen TKIs is NF-κB pathway activation, which replaces oncogenic EGFR signaling [3] [4] [7]. The diagram below illustrates this resistance pathway and potential therapeutic strategies.

G CNX2006 This compound Treatment Inhibition Persistent EGFR Inhibition CNX2006->Inhibition Irreversibly binds Cys797 EGFR Mutant EGFR (L858R/T790M) NFkB_Activation NF-κB Pathway Activation Inhibition->NFkB_Activation Leads to Resistance Acquired Resistance & Cell Survival NFkB_Activation->Resistance EMT_Markers EMT Markers & MMP9 (Altered Cell Adhesion) NFkB_Activation->EMT_Markers Therapeutic_Strategy Therapeutic Strategy: Combine with NF-κB Inhibitors Therapeutic_Strategy->Resistance Re-sensitizes Cells

References

CNX-2006 Profile and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

CNX-2006 is characterized as a novel, irreversible, and mutant-selective EGFR inhibitor. Its primary mechanism is to specifically target activating mutations of the Epidermal Growth Factor Receptor (EGFR) as well as the T790M resistance mutation, while demonstrating very weak inhibition of the wild-type EGFR [1].

A critical study used this compound to investigate resistance mechanisms to third-generation EGFR-TKIs. Researchers established resistant sublines from the HCC827EPR lung cancer cell line (which harbors an EGFR exon 19 deletion and the T790M mutation) through chronic exposure to this compound [2].

This research identified a novel resistance mechanism termed "oncogene swap" [2]. The analysis found that resistance can be accompanied by MET amplification, and it can manifest in two distinct ways:

MET Amplification Context Description of Resistance Mechanism Effective Countermeasure
With retained T790M Bypass signaling via MET amplification alongside the original EGFR mutations [2] Combination of this compound and a MET-TKI [2]
Oncogene Swap Loss of the amplified mutant EGFR allele (including T790M) and acquisition of MET amplification, shifting oncogenic dependence from EGFR to MET [2] MET-TKI alone [2]

Experimental Workflow for Resistance Study

The methodology used to establish and analyze the this compound-resistant cells is summarized below. This workflow led to the discovery of the "oncogene swap" phenomenon [2].

Start Start with HCC827EPR Cell Line (EGFR Exon 19 Del + T790M) Step1 Chronic Exposure to Increasing this compound Doses (50 nM - 1 µM for 4 months) Start->Step1 Step2 Establish Resistant Sublines (HCC827CNXR S1 & S4) Step1->Step2 Step3 Subclone by Limiting Dilution Step2->Step3 Step4 Analysis of Resistant Clones Step3->Step4 Analysis Analysis Methods • Growth Inhibition Assay • Genomic DNA Analysis • Phospho-RTK Array • Western Blot Step4->Analysis

Visualizing the Oncogene Swap Mechanism

The following diagram illustrates the "oncogene swap" resistance process identified in the study.

Sensitive TKI-Sensitive State Oncogene: EGFR Mutant (Exon 19 Del, T790M) SelectivePressure Selective Pressure (this compound Treatment) Sensitive->SelectivePressure METAmplification MET Gene Amplification SelectivePressure->METAmplification Resistant TKI-Resistant State Oncogene Swap: MET EGFR_Loss Loss of Amplified EGFR Mutant Allele METAmplification->EGFR_Loss EGFR_Loss->Resistant

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.21623578 g/mol

Monoisotopic Mass

545.21623578 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types